Thalidomide-5-methyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |
Clé InChI |
FIRKPGPRAMCBHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-5-methyl in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. At the heart of this field are "molecular glues," small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are archetypal molecular glues that hijack the Cereblon (CRBN) E3 ligase. This guide provides a detailed technical overview of the mechanism of action of thalidomide-based molecular glues, with a focus on 5-methyl-thalidomide, a derivative utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism, quantitative parameters of engagement and degradation, detailed experimental protocols for studying these interactions, and the broader implications for drug discovery.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event subtly alters the substrate-binding surface of CRBN, creating a novel interface that can recognize and bind proteins not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates."[1]
The 5-methyl derivative of thalidomide, like its parent compound, is a CRBN ligand used in the recruitment of the CRBN protein, often as a component of PROTACs.[2] The fundamental mechanism involves the glutarimide ring of the thalidomide analog inserting into a hydrophobic pocket in CRBN.[3] This interaction allosterically modifies the CRBN surface, enabling the recruitment of neosubstrates that typically contain a specific structural motif, often a β-hairpin loop with a critical glycine residue, found in zinc finger transcription factors and other protein families.[3][4]
Once the ternary complex is formed (CRBN-molecular glue-neosubstrate), the E3 ligase machinery is activated. An E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to accessible lysine residues on the surface of the neosubstrate.[5] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the neosubstrate.[6]
Caption: Mechanism of this compound induced protein degradation.
Quantitative Data on Engagement and Degradation
The efficacy of a molecular glue is determined by its ability to bind CRBN and induce the degradation of a neosubstrate. These activities are quantified by several key parameters. While specific data for 5-methyl-thalidomide is not extensively available in public literature, the table below summarizes representative data for thalidomide and its more studied analogs to provide a quantitative context for their mechanism of action.
| Compound | Assay Type | Target | Value | Cell Line | Reference |
| Thalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |
| Lenalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |
| Pomalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |
| Pomalidomide | Western Blot | IKZF1 | DC | MM.1S | [6] |
| Pomalidomide | Western Blot | IKZF1 | D | MM.1S | [6] |
| Pomalidomide | Western Blot | IKZF3 | DC | MM.1S | [6] |
| Pomalidomide | Western Blot | IKZF3 | D | MM.1S | [6] |
| CC-220 (Iberdomide) | Not Specified | IKZF1/3 | >10-fold more potent than lenalidomide | Not Specified | [8] |
-
K
D(Dissociation Constant): Represents the binding affinity between the molecular glue and CRBN. A lower KDindicates a stronger binding interaction. -
DC
50(Half-maximal Degradation Concentration): The concentration of the molecular glue required to degrade 50% of the target neosubstrate. -
D
max(Maximum Degradation): The maximum percentage of neosubstrate degradation achievable with the molecular glue.
Detailed Experimental Protocols
Characterizing the mechanism of action of 5-methyl-thalidomide and other molecular glues requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
CRBN Target Engagement in Live Cells (NanoBRET™ Assay)
This protocol measures the binding of a compound to CRBN within intact cells.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
An In-depth Technical Guide to the Discovery and Synthesis of Thalidomide and its 5-Methyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of thalidomide and its lesser-known derivative, Thalidomide-5-methyl. Initially developed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal, only to be repurposed decades later as a powerful immunomodulatory and anti-cancer agent. This guide details various synthetic routes to thalidomide, presenting comparative quantitative data where available. While a specific protocol for this compound is not widely published, a proposed synthesis is outlined based on established methodologies. The core of thalidomide's therapeutic efficacy lies in its interaction with the E3 ubiquitin ligase cereblon (CRBN), leading to the targeted degradation of specific "neosubstrate" proteins. This guide elucidates this signaling pathway with detailed diagrams and explores the downstream consequences of neosubstrate degradation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery, providing both historical context and practical synthetic and mechanistic insights.
Discovery and History of Thalidomide
Thalidomide was first synthesized by the German pharmaceutical company Chemie Grünenthal in 1954. Initially marketed as a sedative and antiemetic, it was considered a safe alternative to barbiturates. However, its use by pregnant women for morning sickness led to a devastating medical tragedy in the late 1950s and early 1960s, causing severe birth defects, most notably phocomelia (malformation of the limbs). This led to its worldwide withdrawal from the market.
Decades later, thalidomide was found to be effective in treating erythema nodosum leprosum, a painful complication of leprosy. This discovery prompted a re-evaluation of its therapeutic potential. In 2006, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma, a type of bone marrow cancer. Its immunomodulatory and anti-angiogenic properties have since been harnessed for various oncological and inflammatory conditions.
Synthesis of Thalidomide and this compound
Synthesis of Thalidomide
Several methods for the synthesis of thalidomide have been reported. A common and efficient route involves a two-step process starting from L-glutamine and phthalic anhydride.
Experimental Protocol: Two-Step Synthesis of Thalidomide [1][2]
Step 1: Synthesis of N-Phthaloyl-L-glutamine [1]
-
To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (1 equivalent).
-
Heat the reaction mixture to 90-95°C and stir for 3 hours.
-
Cool the mixture and concentrate under vacuum to remove DMF.
-
Add water and acidify with 6N HCl to a pH of 1-2.
-
Stir the mixture at 15°C for 2 hours to allow for precipitation.
-
Filter the solid, wash with cold water, and dry to obtain N-Phthaloyl-L-glutamine.
Step 2: Cyclization to Thalidomide [1]
-
Suspend N-Phthaloyl-L-glutamine (1 equivalent) in ethyl acetate.
-
Add triethylamine (2.0 equivalents) and pivaloyl chloride (1.2 equivalents).
-
Heat the mixture to reflux for 2 hours. Thalidomide will crystallize out of the solution.
-
Cool the reaction mixture and filter the solid.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.
-
Dry the solid to obtain thalidomide.
Table 1: Comparison of Reported Yields for Thalidomide Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Overall Yield | Reference |
| Two-Step Synthesis (Muller et al.) | L-glutamine, N-carbethoxyphthalimide | Carbonyldiimidazole (CDI), 4-DMAP, THF, reflux | 85-93% | [3] |
| Two-Step Synthesis (Ramachandran et al.) | L-glutamine, Phthalic anhydride | Pivaloyl chloride, Triethylamine, Ethyl acetate, reflux | 61% | [1] |
| One-Pot Synthesis (Rao, D. R.) | L-glutamine, Phthalic anhydride | Toluene, Triethylamine, Acetic anhydride, reflux | ~25% | [4] |
| Solid-Phase Synthesis (Xiao et al.) | Hydroxymethyl polystyrene, Phthalic anhydride, α-aminoglutarimide | DIC, HOBT, TFA, reflux | 40.3-98.1% (in three steps) | [5][6] |
| Facile Two-Step Synthesis (Unnamed) | L-glutamic acid, Phthalic anhydride | Ammonium acetate, Diphenyl ether | 56% | [7] |
Proposed Synthesis of this compound
Proposed Precursor Synthesis: 4-Methylphthalic Anhydride
4-Methylphthalic anhydride can be synthesized via a Diels-Alder reaction between isoprene and maleic anhydride, followed by an aromatization step. One reported method involves reacting the Diels-Alder adduct with bromine in the presence of a catalytic amount of an acid acceptor like dimethylformamide (DMF) or pyridine.[8]
Proposed Synthesis of this compound
The synthesis would follow the same two-step procedure as for thalidomide, with the substitution of 4-methylphthalic anhydride in the first step.
Step 1 (Proposed): Synthesis of N-(4-Methylphthaloyl)-L-glutamine
-
React L-glutamine with 4-methylphthalic anhydride in DMF at elevated temperatures.
-
Work-up and purification would likely be similar to the synthesis of N-Phthaloyl-L-glutamine.
Step 2 (Proposed): Cyclization to this compound
-
The resulting N-(4-Methylphthaloyl)-L-glutamine would then be cyclized using a suitable dehydrating agent and base, such as pivaloyl chloride and triethylamine in ethyl acetate, to yield this compound.
Mechanism of Action: The Role of Cereblon
The primary mechanism of action of thalidomide and its analogs is the modulation of the E3 ubiquitin ligase complex CRL4^CRBN^. Thalidomide binds directly to cereblon (CRBN), a substrate receptor of this complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The Cullin-4-RING E3 ubiquitin ligase (CRL4) is a multi-subunit complex that plays a crucial role in protein ubiquitination, a process that marks proteins for degradation by the proteasome. The complex consists of a cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1), and a substrate receptor. In the case of thalidomide's action, this substrate receptor is cereblon (CRBN).
Neosubstrate Degradation
The binding of thalidomide to CRBN creates a new binding surface that allows for the recruitment of specific proteins, termed neosubstrates, to the E3 ligase complex. Key neosubstrates that are degraded upon thalidomide binding include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10]
The degradation of Ikaros and Aiolos is central to the anti-myeloma and immunomodulatory effects of thalidomide and its analogs. These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.[11]
Signaling Pathways and Experimental Workflows
Thalidomide Synthesis Workflow
Caption: General two-step synthesis workflow for Thalidomide and its 5-methyl analog.
Thalidomide-Cereblon Signaling Pathway
Caption: Signaling pathway of Thalidomide-mediated neosubstrate degradation.
Quantitative Biological Data
While specific quantitative data for this compound is scarce in the public domain, data for thalidomide and other analogs demonstrate their anti-proliferative activity against various cancer cell lines.
Table 2: In Vitro Anti-proliferative Activity (IC50) of Thalidomide and Analogs
| Compound | HepG-2 (μM) | PC3 (μM) | MCF-7 (μM) | Reference |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [9] |
| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [9] |
| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [9] |
| Analog 24b | 2.51 (µg/mL) | 5.80 (µg/mL) | 4.11 (µg/mL) | [12] |
| Thalidomide | 11.26 (µg/mL) | 14.58 (µg/mL) | 16.87 (µg/mL) | [12] |
Note: Data for analog 24b is presented in µg/mL as reported in the source.
The degradation of Ikaros and Aiolos is a key pharmacodynamic marker for the activity of thalidomide analogs. Studies have shown that more potent analogs like lenalidomide and pomalidomide induce faster and more complete degradation of these neosubstrates compared to thalidomide.[10][11]
Conclusion
Thalidomide's journey from a notorious teratogen to a valuable therapeutic agent is a testament to the complexities of drug action and the importance of continued research. Its unique mechanism of action, centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex, has opened up new avenues for targeted protein degradation in drug discovery. While the synthesis of thalidomide is well-established, the exploration of its derivatives, such as the proposed this compound, continues to be an active area of research. This guide provides a foundational understanding of the synthesis and mechanism of thalidomide, offering valuable insights for scientists and researchers working to develop the next generation of immunomodulatory and anti-cancer drugs. Further investigation into the specific synthesis and biological activity of this compound is warranted to fully elucidate its potential as a therapeutic agent or a tool for chemical biology.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them [mdpi.com]
- 11. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Thalidomide-5-methyl: A Technical Guide for Drug Development Professionals
Introduction: Thalidomide-5-methyl is a derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory, anti-inflammatory, and anti-cancer properties. While specific quantitative biological data for this compound is not extensively available in public literature, its structural similarity to thalidomide and its analogues, such as lenalidomide and pomalidomide, strongly indicates its primary function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide will provide an in-depth overview of the biological activity of thalidomide and its key derivatives as a basis for understanding the expected function of this compound, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The biological effects of thalidomide and its analogues are primarily mediated through their binding to Cereblon (CRBN).[1] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] The binding of a thalidomide derivative to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation is the cornerstone of the therapeutic effects of these molecules.
Two of the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are critical for the survival and proliferation of multiple myeloma cells.[4] By inducing the degradation of Ikaros and Aiolos, thalidomide analogues exert their potent anti-myeloma effects.[3][4]
Application in PROTAC Technology
The ability of thalidomide and its derivatives to recruit CRBN makes them invaluable components of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a linker connecting the two.[5] By simultaneously binding the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.[5]
This compound, as a CRBN ligand, is utilized in the synthesis of PROTACs to serve as the E3 ligase-recruiting moiety. Its chemical structure allows for the attachment of a linker, which is then connected to a ligand for a specific protein targeted for degradation.
Quantitative Biological Data of Thalidomide and Analogues
The following tables summarize key quantitative data for thalidomide and its well-characterized derivatives, lenalidomide and pomalidomide. This data provides a benchmark for the expected activity of this compound.
Table 1: Binding Affinities to Cereblon (CRBN)
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 | [6] |
| (S)-Thalidomide | TR-FRET | 11.0 | [7] |
| (R)-Thalidomide | TR-FRET | 200.4 | [7] |
| Lenalidomide | Fluorescence Polarization | 268.6 | [6] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and protein constructs used.
Table 2: Inhibition of TNF-α Production
| Compound | Cell Type | Stimulant | IC50 | Reference |
| Thalidomide | Human PBMC | LPS | ~1 µg/mL (40% inhibition) | [8][9] |
| Thalidomide | LPMC | (unstimulated) | 5-10 µg/mL | [10] |
| 4-Amino Analogues | Human PBMC | LPS | Potent inhibitors | [11] |
PBMC: Peripheral Blood Mononuclear Cells; LPMC: Lamina Propria Mononuclear Cells; LPS: Lipopolysaccharide.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CRBN ligands and PROTACs. Below are representative protocols for key experiments.
Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)
This assay is designed to determine the binding affinity of a test compound to Cereblon by measuring its ability to displace a fluorescently labeled thalidomide probe.
Materials:
-
Purified recombinant human Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide (e.g., Bodipy-thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled thalidomide probe.
-
Add the serially diluted test compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the Cereblon/DDB1 complex to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[12]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound (containing this compound as the CRBN ligand)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Conclusion
This compound is a valuable chemical entity for the development of PROTACs, leveraging the well-established mechanism of its parent molecule, thalidomide, to recruit the E3 ligase Cereblon for targeted protein degradation. While specific biological data for this derivative is limited, the extensive research on thalidomide and its analogues provides a strong foundation for predicting its biological activity and guiding its application in drug discovery and development. The experimental protocols outlined in this guide offer a framework for the characterization of this compound and the PROTACs derived from it. Further investigation into the specific binding kinetics and degradation profiles of this compound-based PROTACs will be essential for advancing their therapeutic potential.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity of Thalidomide and its Derivatives to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide and its derivatives to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). Due to a lack of publicly available quantitative binding data for 5-methyl-thalidomide, this document focuses on the well-characterized interactions of thalidomide, lenalidomide, and pomalidomide with CRBN, offering a foundational understanding for researchers investigating novel analogs.
Core Concept: Thalidomide's Interaction with the CRL4-CRBN E3 Ubiquitin Ligase
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by acting as a "molecular glue" between CRBN and specific "neosubstrate" proteins.[1][2] This binding event alters the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by this ligase.[1][2][3] The primary binding interaction is mediated by the glutarimide ring of the thalidomide molecule, which fits into a specific pocket on the CRBN protein.[4][5] The phthalimide ring is more solvent-exposed and is involved in recruiting the neosubstrates.[6]
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its key derivatives to cereblon have been determined using various biophysical assays. The following table summarizes representative quantitative data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.
| Compound | Assay Type | Binding Constant | Organism/Construct | Reference |
| Thalidomide | - | Kd: ~250 nM | Not Specified | |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified | [5] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | Human DDB1-CRBN | |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Human DDB1-CRBN | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM | CRBN Thalidomide-Binding Domain | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | CRBN:DDB1 complex | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified | |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified |
Experimental Protocols
Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules to proteins. Below are detailed methodologies for three key assays used in the study of thalidomide-cereblon interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the ligand (e.g., thalidomide analog) is titrated into a solution containing the protein (e.g., purified CRBN). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
The thalidomide analog is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The CRBN solution is loaded into the sample cell of the calorimeter.
-
The thalidomide analog solution is loaded into the injection syringe.
-
A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is kept constant.
-
The heat change after each injection is recorded.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the ligand into buffer alone and is subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., thalidomide analog) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Methodology:
-
Immobilization:
-
Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).
-
-
Binding Analysis:
-
A series of concentrations of the thalidomide analog in a suitable running buffer are flowed over the sensor chip surface.
-
The association of the analyte is monitored in real-time.
-
The surface is then washed with running buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
The Kd is calculated from the ratio of the rate constants.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to another molecule.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger protein like CRBN, its tumbling slows down, leading to an increase in fluorescence polarization. In a competitive binding assay, an unlabeled test compound (e.g., thalidomide analog) competes with the fluorescent tracer for binding to CRBN, causing a decrease in polarization.
Methodology:
-
Assay Setup:
-
A fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) are incubated together.
-
-
Competition:
-
Serial dilutions of the unlabeled test compound are added to the mixture.
-
-
Measurement:
-
The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of the test compound.
-
The data is fitted to a dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound tracer).
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway
Caption: CRL4-CRBN signaling pathway modulated by thalidomide analogs.
Experimental Workflow: Competitive Binding Assay
Caption: General workflow of a competitive binding assay.
Logical Relationship: Determining Binding Affinity
Caption: Logical flow for determining binding affinity in a competitive assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System and Thalidomide-5-methyl: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. This intricate system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome. The specificity of this system is primarily dictated by E3 ubiquitin ligases, which recognize specific target proteins.
Thalidomide, a drug with a notorious past, has been repurposed for the treatment of various cancers, particularly multiple myeloma. Its mechanism of action was a long-standing puzzle until the discovery that it functions as a "molecular glue," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN, a substrate receptor of the Cullin-4 RING Ligase (CRL4) complex (CRL4-CRBN). This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not normally targeted by this E3 ligase. Key neosubstrates with therapeutic relevance include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).
Thalidomide-5-methyl is a derivative of thalidomide that serves as a valuable chemical probe and a component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its targeted degradation. This guide provides an in-depth technical overview of the UPS, the mechanism of action of thalidomide and its 5-methyl derivative, detailed experimental protocols to study these processes, and quantitative data to facilitate comparative analysis.
Quantitative Data: Binding Affinities and Degradation Efficiencies
The affinity of thalidomide and its analogs for CRBN and their efficiency in inducing the degradation of neosubstrates are critical parameters for their biological activity. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the binding affinities (Kd) and degradation efficiencies (DC50) for thalidomide and its well-characterized analogs, lenalidomide and pomalidomide, to provide a comparative context. The binding affinity of this compound is expected to be in a similar range to thalidomide due to the conservation of the core glutarimide moiety responsible for CRBN binding.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Elution Assay | [1] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | |
| This compound | Not Publicly Available | - |
Table 2: Neosubstrate Degradation Efficiencies of Thalidomide Analogs
| Compound | Neosubstrate | DC50 | Cell Line | Assay Method | Reference |
| Lenalidomide | IKZF1 | ~100 nM | MM.1S | Western Blot | [2] |
| Pomalidomide | IKZF1 | ~10 nM | MM.1S | Western Blot | [2] |
| This compound | Not Publicly Available | - | - | - |
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System (UPS) Pathway
The UPS involves a three-enzyme cascade (E1, E2, and E3) to attach ubiquitin to a target protein.
Caption: The Ubiquitin-Proteasome System enzymatic cascade.
Thalidomide-Mediated Protein Degradation Pathway
Thalidomide and its analogs act as molecular glues, recruiting neosubstrates to the CRL4-CRBN E3 ligase for ubiquitination and degradation.
Caption: Mechanism of thalidomide-induced neosubstrate degradation.
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is used to investigate the interaction between CRBN and its neosubstrates in the presence of thalidomide or its analogs.
Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.
Experimental Workflow: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ubiquitination of a neosubstrate in the presence of a thalidomide analog.
Caption: Workflow for in vitro ubiquitination assay.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
Objective: To determine if a thalidomide analog induces the interaction between CRBN and a specific neosubstrate in cells.
Materials:
-
Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.
-
Cell culture reagents.
-
This compound or other analogs.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-CRBN antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Western blot reagents.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the neosubstrate and CRBN.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vitro Ubiquitination Assay
Objective: To directly assess the ubiquitination of a neosubstrate by the CRL4-CRBN complex in the presence of this compound.
Materials:
-
Recombinant human E1 activating enzyme (UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a).
-
Recombinant human CRL4-CRBN complex (containing CUL4A, DDB1, ROC1, and CRBN).
-
Recombinant human ubiquitin.
-
Recombinant neosubstrate protein (e.g., IKZF1).
-
This compound.
-
ATP solution.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Western blot reagents.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer.
-
E1 enzyme (e.g., 100 nM).
-
E2 enzyme (e.g., 500 nM).
-
CRL4-CRBN complex (e.g., 100 nM).
-
Ubiquitin (e.g., 10 µM).
-
Neosubstrate (e.g., 200 nM).
-
This compound (at various concentrations) or vehicle control.
-
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 2 mM to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an antibody against the neosubstrate to detect the appearance of higher molecular weight ubiquitinated species.
-
Cellular Protein Degradation Assay via Western Blot
Objective: To quantify the degradation of a neosubstrate in cells upon treatment with this compound.
Materials:
-
Cell line expressing the neosubstrate of interest.
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Western blot reagents.
-
Antibodies against the neosubstrate and a loading control (e.g., GAPDH, β-actin).
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the neosubstrate and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Quantification and Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the neosubstrate band to the corresponding loading control band for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Conclusion
The discovery of thalidomide's mechanism of action has opened up a new therapeutic paradigm of targeted protein degradation. By understanding the intricate interplay between thalidomide derivatives, the CRL4-CRBN E3 ligase, and neosubstrates, researchers can now rationally design novel therapeutics, such as PROTACs, to target previously "undruggable" proteins. This compound serves as a key tool in these endeavors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the power of the ubiquitin-proteasome system for therapeutic benefit. Further investigation into the specific binding kinetics and degradation profiles of this compound and other novel analogs will be crucial for advancing this exciting field.
References
An In-depth Technical Guide to the In Vitro Characterization of Thalidomide-5-methyl
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the essential in vitro methodologies for the characterization of Thalidomide-5-methyl, a derivative of thalidomide. This compound is recognized as a ligand for the E3 ubiquitin ligase cereblon (CRBN) and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein.[1]
The following sections provide a comprehensive overview of the experimental protocols, data presentation strategies, and conceptual frameworks necessary for the thorough in vitro evaluation of this compound's function as a CRBN ligand.
Data Presentation: Quantitative Summary
Effective characterization of this compound requires precise quantification of its interaction with CRBN and its functional consequences in a PROTAC construct. The following tables are structured to present the key quantitative data that should be acquired.
Table 1: Cereblon Binding Affinity
This table summarizes the binding affinity of this compound to the CRBN protein. Various biophysical techniques can be employed to determine the dissociation constant (Kd), which is a measure of binding affinity.
| Compound | Assay Method | Kd (nM) | Notes |
| This compound | Isothermal Titration Calorimetry (ITC) | Data to be determined | Provides a complete thermodynamic profile of the binding interaction. |
| This compound | Surface Plasmon Resonance (SPR) | Data to be determined | Measures real-time binding kinetics (kon and koff). |
| This compound | Fluorescence Polarization (FP) | Data to be determined | A high-throughput method suitable for screening. |
| Thalidomide (Reference) | Specify Method | Reference Value | For comparison with the parent compound. |
Table 2: Ternary Complex Formation
When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between CRBN and the target protein. This table is designed to present data on the stability and cooperativity of this complex.
| PROTAC Construct | Target Protein | Assay Method | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-Thalidomide-5-methyl | Specify Target | SPR or FRET | Data to be determined | Data to be determined |
| PROTAC-Thalidomide (Reference) | Specify Target | SPR or FRET | Reference Value | Reference Value |
Table 3: In Vitro Protein Degradation
This table presents the functional outcome of PROTAC activity: the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC Construct | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |
| PROTAC-Thalidomide-5-methyl | Specify Cell Line | Specify Target | Data to be determined | Data to be determined | Specify Time |
| PROTAC-Thalidomide (Reference) | Specify Cell Line | Specify Target | Reference Value | Reference Value | Specify Time |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key protocols for the in vitro characterization of this compound.
2.1. Cereblon Binding Assay (Surface Plasmon Resonance)
This protocol outlines the steps to measure the binding affinity of this compound to CRBN.
-
Objective: To determine the dissociation constant (Kd) of the this compound-CRBN interaction.
-
Materials:
-
Recombinant human CRBN protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize recombinant CRBN onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the CRBN-immobilized surface and a reference surface.
-
Measure the binding response at each concentration.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the resulting binding data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and Kd values.
-
2.2. Western Blot for Target Protein Degradation
This protocol describes how to assess the ability of a PROTAC containing this compound to induce the degradation of a target protein in a cellular context.
-
Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC-Thalidomide-5-methyl
-
Cell lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PROTAC-Thalidomide-5-methyl for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.
3.1. PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC containing this compound induces the degradation of a target protein.
References
Thalidomide-5-methyl for Inducing Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the E3 ubiquitin ligase recruiter. Thalidomide and its derivatives have been extensively validated as effective recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on thalidomide-5-methyl, a derivative of thalidomide, and its application in the development of protein degraders.
This compound serves as a CRBN ligand, enabling the formation of a ternary complex between the target protein (Protein of Interest, POI), the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. This guide provides an in-depth overview of the mechanism of action, quantitative data on degradation efficacy, detailed experimental protocols for characterization, and a discussion of the relevant signaling pathways.
Mechanism of Action
The core function of this compound within a PROTAC is to engage the CRBN E3 ubiquitin ligase. The process of protein degradation induced by a this compound-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target protein (via its "warhead" ligand) and to CRBN (via the this compound moiety). This results in the formation of a POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the CRBN E3 ligase complex (which includes DDB1, CUL4A, and ROC1). This proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and CRBN molecule, thus acting catalytically to induce further degradation.
Quantitative Data
| Compound | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM[1] |
| Lenalidomide | ~178 nM[1] |
| Pomalidomide | ~157 nM[1] |
Table 1: Binding affinities of thalidomide and its analogs to the CRBN E3 ligase. These values suggest that this compound is expected to bind to CRBN with a similar affinity.
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is data for a PROTAC utilizing a 5-substituted thalidomide, "PROTAC 23," which targets the METTL3-METTL14 methyltransferase complex.
| PROTAC | Target Protein | Cell Line | Dmax (%) |
| PROTAC 23 | METTL3 | MOLM-13 | 50[2] |
Table 2: Degradation efficiency of a PROTAC containing a 5-substituted thalidomide. This data demonstrates the feasibility of using 5-substituted thalidomide derivatives to induce the degradation of target proteins.
Signaling Pathway: Degradation of METTL3
The degradation of a target protein can have significant downstream effects on cellular signaling pathways. As an example, the degradation of the methyltransferase-like 3 (METTL3) protein, a component of the m6A RNA methyltransferase complex, by a PROTAC like "PROTAC 23" can lead to the following consequences:
-
Reduced m6A RNA Methylation : METTL3 is the catalytic subunit of the m6A writer complex. Its degradation leads to a global reduction in N6-methyladenosine (m6A) levels in mRNA.
-
Altered Gene Expression : m6A modification affects mRNA stability, splicing, and translation. The degradation of METTL3 can therefore lead to widespread changes in gene expression. For instance, it has been shown to downregulate the expression of oncogenes.
-
Induction of Apoptosis : In cancer cells, the degradation of METTL3 can lead to cell cycle arrest and apoptosis. This is a key mechanism behind the anti-cancer effects of METTL3-targeting PROTACs.
Experimental Protocols
The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Synthesis of this compound
While a specific protocol for this compound is not detailed here, a general approach for the synthesis of thalidomide analogs involves the reaction of a substituted phthalic anhydride with glutamine or a glutamine derivative, followed by cyclization. For 5-methylthalidomide, 4-methylphthalic anhydride would be a key starting material. The synthesis generally proceeds in two steps:
-
Formation of N-phthaloyl-glutamine derivative : Reaction of 4-methylphthalic anhydride with L-glutamine.
-
Cyclization : Cyclization of the N-phthaloyl-glutamine derivative to form the glutarimide ring, yielding 5-methylthalidomide.
Experimental Workflow for PROTAC Characterization
Key Experimental Methodologies
1. Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR) :
-
Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.
-
Inject the PROTAC at various concentrations to measure its binding to CRBN.
-
Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the binding affinities (Kd) and kinetics (kon, koff).
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) :
-
Use tagged versions of the target protein (e.g., His-tagged) and CRBN (e.g., GST-tagged).
-
Incubate the proteins with a dilution series of the PROTAC.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is measured with a plate reader.
-
2. In Vitro Ubiquitination Assay
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRBN E3 ligase complex, and the target protein in a reaction buffer.
-
Add the this compound PROTAC or a vehicle control (DMSO).
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
3. Cellular Protein Degradation Assays
-
Western Blotting :
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
HiBiT Luminescence Assay :
-
Genetically engineer cells to express the target protein tagged with the 11-amino-acid HiBiT peptide.
-
Treat the cells with the PROTAC.
-
Lyse the cells and add the LgBiT protein and a substrate.
-
The complementation of HiBiT and LgBiT forms an active luciferase, and the resulting luminescence, which is proportional to the amount of target protein, is measured.
-
-
Quantitative Proteomics (LC-MS/MS) :
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the data to identify and quantify changes in protein abundance across the proteome, confirming on-target degradation and assessing off-target effects.
-
Conclusion
This compound is a valuable chemical entity for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its structural similarity to thalidomide suggests a comparable binding affinity to CRBN, and its utility has been demonstrated in the successful degradation of challenging targets like the METTL3-METTL14 complex. The comprehensive suite of biophysical and cellular assays detailed in this guide provides a robust framework for the characterization and optimization of this compound-based PROTACs. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized E3 ligase recruiters like this compound will be instrumental in advancing novel therapeutics for a wide range of diseases.
References
Methodological & Application
Synthesis Protocol for Thalidomide-5-methyl Based PROTACs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3]
This application note provides a detailed protocol for the synthesis of PROTACs utilizing a Thalidomide-5-methyl E3 ligase ligand. The inclusion of a methyl group at the 5-position of the thalidomide phthalimide ring can be a strategic modification to modulate binding affinity and physicochemical properties. This document outlines the synthetic chemistry, experimental procedures for biological evaluation, and relevant signaling pathways.
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for representative thalidomide-based PROTACs targeting various proteins.
| PROTAC Name/Identifier | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | Thalidomide | BRD4 | MM.1S | < 1 | > 90 | [4] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [5] |
| QCA570 | Thalidomide derivative | BRD2/3/4 | 5637 (Bladder Cancer) | ~1 | >90 | [6] |
| MT-802 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 | [4] |
| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | - | [4][7] |
| XZ1606 | Thalidomide derivative | BRD4 | LX-2 | 10-300 (Dose-dependent) | >90 | [8] |
Signaling Pathways and Mechanism of Action
This compound based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action of a this compound based PROTAC.
A specific example of a signaling pathway targeted by thalidomide-based PROTACs is the BRD4 pathway. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription, including oncogenes like c-MYC.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Thalidomide-5-methyl in a Cereblon (CRBN) Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy, particularly in the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation pathway has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where a CRBN-binding ligand is linked to a ligand for a target protein, inducing its degradation.
Thalidomide-5-methyl is a derivative of thalidomide utilized as a CRBN ligand in the synthesis of PROTACs.[1] Accurate characterization of the binding affinity and kinetics of this compound to CRBN is crucial for the development of effective protein degraders. These application notes provide detailed protocols for three common biophysical and cellular assays to quantify the interaction between this compound and CRBN: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assay (CETSA).
Signaling Pathway and Mechanism
The binding of this compound to CRBN is the initiating event in the downstream ubiquitination and degradation of target proteins. The core glutarimide moiety of the thalidomide analog is primarily responsible for the interaction with a tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN. This interaction alters the conformation of the substrate-binding pocket, allowing for the recruitment of neosubstrates, which are not endogenous targets of CRBN in the absence of the small molecule.
Quantitative Data Summary
While specific binding affinity data for this compound is not extensively reported in peer-reviewed literature, the binding of the parent compound, thalidomide, and its well-characterized analogs to CRBN provides a strong indication of the expected affinity. The addition of a methyl group at the 5-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket.
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [2] | |
| Surface Plasmon Resonance (SPR) | 0.16 | [2] | ||
| Fluorescence Polarization (FP) | 0.347 | [3] | ||
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [2] | |
| Fluorescence Polarization (FP) | 0.269 | [3] | ||
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [2] | |
| Fluorescence Polarization (FP) | 0.154 | [3] |
Note: The table summarizes binding affinities of thalidomide and its key derivatives to CRBN. These values serve as a reference for the expected binding affinity of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the binding of this compound to CRBN by competing with a fluorescently labeled thalidomide tracer. The change in polarization of the fluorescent signal is proportional to the amount of tracer displaced by the test compound.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide or Bodipy-thalidomide)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Black, low-binding 96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Dilute the CRBN/DDB1 complex and the fluorescently labeled thalidomide to their optimal working concentrations in Assay Buffer. These concentrations should be predetermined through titration experiments.
-
-
Assay Plate Setup:
-
Add a constant volume of the diluted CRBN/DDB1 complex to each well (except for no-protein controls).
-
Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Include controls for no inhibition (CRBN + tracer + DMSO) and background (buffer + tracer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for the binding of this compound to CRBN.
-
-
Tracer Addition:
-
Add a constant volume of the diluted fluorescently labeled thalidomide to all wells.
-
-
Equilibration:
-
Incubate the plate for an additional 60-90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (CRBN) immobilized on a sensor chip. This method provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[2][4][5]
Materials:
-
Purified recombinant human CRBN (or the thalidomide-binding domain)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
CRBN Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CRBN protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the different concentrations of this compound over the immobilized CRBN surface, followed by a dissociation phase where only Running Buffer flows over the chip.
-
Include a buffer-only injection as a control for baseline drift.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only sensorgrams from the experimental data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment.[5][6][7] The principle is that the binding of a ligand, such as this compound, to its target protein, CRBN, increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble CRBN remaining.
Materials:
-
Cell line expressing CRBN (e.g., MM.1S, HEK293)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Centrifuge
-
Protein quantification reagents (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Anti-CRBN antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Melt Curve Approach: Aliquot the treated cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Isothermal Dose-Response Approach: Treat cells with a serial dilution of this compound. Heat all samples to a single, predetermined temperature (the Tagg of CRBN in the absence of the ligand) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble CRBN:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the total protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an anti-CRBN antibody.
-
-
Data Analysis:
-
Melt Curve: Quantify the band intensities for CRBN at each temperature for both the treated and vehicle control samples. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response: Quantify the CRBN band intensity for each concentration of this compound. Plot the normalized band intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligand | DC Chemicals [dcchemicals.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Designing a PROTAC with a Thalidomide-5-methyl Warhead: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of proteins previously considered "undruggable."[4][][6]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][7][8][] The discovery of CRBN as the direct cellular target of thalidomide has paved the way for its use in PROTAC design.[4][10] Thalidomide-5-methyl serves as a key building block for constructing CRBN-recruiting PROTACs.[11][12] This document provides detailed application notes and protocols for the design, synthesis, and characterization of PROTACs utilizing a this compound warhead.
Mechanism of Action
A thalidomide-based PROTAC orchestrates the degradation of a target protein through a series of coordinated steps. The PROTAC first binds to both the POI and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[4][6]
Design and Synthesis of a this compound PROTAC
The design of a successful PROTAC involves the careful selection of a potent ligand for the POI, an appropriate linker, and the E3 ligase ligand. For CRBN recruitment, this compound provides a versatile starting point for chemical synthesis.
General Synthesis Workflow:
The synthesis of a this compound-based PROTAC typically involves a multi-step process where the this compound moiety is functionalized with a linker, which is then coupled to the POI ligand. Solid-phase synthesis has also been employed to streamline the generation of PROTAC libraries.[13][14]
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a series of biochemical, biophysical, and cellular assays to confirm its mechanism of action and assess its efficacy.
Biochemical and Biophysical Assays
These assays are crucial for characterizing the binding affinities of the PROTAC and the formation of the ternary complex.
Table 1: Summary of Biochemical and Biophysical Assays
| Assay | Purpose | Typical Quantitative Output |
| Surface Plasmon Resonance (SPR) | To determine the binding kinetics and affinity (KD) of the PROTAC to the POI and CRBN individually.[15] | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding between the PROTAC, POI, and CRBN.[15] | KD, ΔH, ΔS |
| Fluorescence Polarization (FP) | To determine binary and ternary binding affinities.[16][17] | KD, IC50 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | To quantify the formation of the POI-PROTAC-CRBN ternary complex in a solution-based assay.[1][18][19] | EC50 of ternary complex formation |
| AlphaLISA | A bead-based proximity assay to detect and quantify ternary complex formation.[1] | EC50 of ternary complex formation |
Protocol 1: Ternary Complex Formation Assay using TR-FRET
This protocol outlines a general procedure to measure the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
This compound PROTAC
-
TR-FRET compatible antibodies (e.g., Europium-labeled anti-His and Allophycocyanin-labeled anti-GST)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add a constant concentration of the purified POI and CRBN-DDB1 complex.
-
Add the serially diluted PROTAC to the wells.
-
Add the TR-FRET antibody pair to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.[18]
Cellular Assays
Cellular assays are essential to confirm that the PROTAC can penetrate cells, engage its targets, and induce the degradation of the POI.
Table 2: Summary of Cellular Assays
| Assay | Purpose | Typical Quantitative Output |
| Western Blot | To quantify the levels of the POI following PROTAC treatment.[3][18] | DC50, Dmax |
| In-Cell Western | A higher-throughput method to quantify POI levels in fixed cells. | DC50, Dmax |
| ELISA | To quantify the absolute amount of POI in cell lysates.[19] | DC50, Dmax |
| Mass Spectrometry-based Proteomics | To assess the selectivity of the PROTAC by quantifying changes across the entire proteome.[3][19] | Fold change in protein levels |
| NanoBRET™ Target Engagement Assay | To measure the engagement of the PROTAC with the POI and CRBN in live cells.[20][21] | EC50 of target engagement |
| Ubiquitination Assay | To detect the polyubiquitination of the POI upon PROTAC treatment.[19][22] | Fold increase in ubiquitination |
| Cell Viability/Cytotoxicity Assay | To assess the effect of POI degradation on cell health and proliferation.[22] | IC50 |
Protocol 2: Target Protein Degradation by Western Blot
This protocol describes the standard method for assessing POI degradation.
Materials:
-
Cell line expressing the POI
-
This compound PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18]
Experimental Workflow for PROTAC Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly designed this compound-based PROTAC.
Conclusion
The design and development of PROTACs utilizing a this compound warhead represent a powerful strategy for targeted protein degradation. By systematically applying the biochemical, biophysical, and cellular assays outlined in these application notes, researchers can effectively characterize novel PROTACs, leading to the identification of potent and selective degraders for therapeutic development. The provided protocols and workflows serve as a comprehensive guide for scientists and drug development professionals navigating this exciting and rapidly evolving field.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 6. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Protein Degradation and PROTACs [worldwide.promega.com]
- 21. Ternary Complex Formation [promega.de]
- 22. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Thalidomide-5-methyl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thalidomide and its analogs, including Thalidomide-5-methyl, are a class of immunomodulatory drugs (IMiDs) with a range of therapeutic applications, notably in the treatment of multiple myeloma and other hematological malignancies.[1][2][3][4] The primary mechanism of action for these compounds involves their function as "molecular glues" that bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most prominently the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][7][8] The degradation of these factors results in both direct anti-proliferative effects in cancer cells and immunomodulatory effects, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][9] Additionally, thalidomide and its derivatives exhibit anti-angiogenic properties.[10][11][12][13]
This document provides detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound, a derivative often used as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[14] These assays will enable researchers to quantify its effects on target engagement, substrate degradation, immunomodulation, and cell viability.
Key Activities and Corresponding Assays
| Activity | Assay Principle | Key Parameters Measured |
| CRBN Target Engagement | In-Cell ELISA / Competitive Binding Assay | IC50 for CRBN binding |
| IKZF1/IKZF3 Degradation | Western Blot / HiBiT Protein Degradation Assay | DC50 (concentration for 50% degradation) |
| Anti-inflammatory Activity | ELISA / AlphaLISA | IC50 for TNF-α inhibition |
| Anti-proliferative Activity | MTT Cell Viability Assay | GI50 (concentration for 50% growth inhibition) |
| Anti-angiogenic Activity | Endothelial Tube Formation Assay | Inhibition of tube formation |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 13. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Thalidomide-5-methyl in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a complex history, has been repurposed for the treatment of various cancers, most notably multiple myeloma. Its mechanism of action, primarily mediated through the E3 ubiquitin ligase substrate receptor cereblon (CRBN), has opened new avenues for therapeutic development. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), can induce the degradation of specific target proteins, leading to anticancer effects.
This document focuses on Thalidomide-5-methyl , a derivative of thalidomide. While specific research on the direct anticancer applications of this compound is limited in publicly available literature, it is recognized as a CRBN ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as the E3 ligase-recruiting component in these constructs.[1]
These notes provide an overview of the general mechanisms of thalidomide analogs in cancer, present available quantitative data for related compounds to serve as a reference, and offer generalized experimental protocols that can be adapted for the study of this compound and similar molecules.
Mechanism of Action: The Role of Cereblon
Thalidomide and its derivatives exert their anticancer effects through a unique mechanism involving the modulation of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3]
-
Binding to Cereblon (CRBN) : Thalidomide analogs bind to CRBN, which acts as the substrate receptor for the E3 ligase complex.[2][3]
-
Neosubstrate Recruitment : This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to "neosubstrates" that it would not typically interact with.[2] Key neosubstrates in the context of cancer are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
-
Ubiquitination and Proteasomal Degradation : The recruitment of Ikaros and Aiolos to the CRL4CRBN complex leads to their ubiquitination and subsequent degradation by the proteasome.[2][3]
-
Anticancer Effects : The degradation of Ikaros and Aiolos is toxic to multiple myeloma cells, leading to cell death and halting tumor progression.[4]
Beyond the degradation of specific transcription factors, thalidomide analogs exhibit a range of biological activities, including:
-
Anti-angiogenic properties : Inhibition of the formation of new blood vessels, which are essential for tumor growth.[5][6][7] This can involve the downregulation of vascular endothelial growth factor (VEGF).[6]
-
Immunomodulatory effects : Modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α), and stimulation of T-cells.[5][6]
Quantitative Data for Thalidomide and Analogs
While specific IC50 values for this compound were not found in the reviewed literature, the following table summarizes the anti-proliferative activity of thalidomide and other synthetic analogs against various cancer cell lines. This data can serve as a benchmark for the evaluation of new derivatives like this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 ± 0.54 | [8][9] |
| PC3 | Prostate Cancer | 14.58 ± 0.57 | [8][9] | |
| MCF-7 | Breast Cancer | 16.87 ± 0.7 | [8][9] | |
| HCT-116 | Colon Cancer | 32.12 - 76.91 | [10] | |
| Analog 18f | HepG-2 | Hepatocellular Carcinoma | 11.91 ± 0.9 | [8] |
| PC3 | Prostate Cancer | 9.27 ± 0.7 | [8] | |
| MCF-7 | Breast Cancer | 18.62 ± 1.5 | [8] | |
| Analog 21b | HepG-2 | Hepatocellular Carcinoma | 10.48 ± 0.8 | [8] |
| PC3 | Prostate Cancer | 22.56 ± 1.6 | [8] | |
| MCF-7 | Breast Cancer | 16.39 ± 1.4 | [8] | |
| Analog 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 µg/mL | [9] |
| MCF-7 | Breast Cancer | 5.80 µg/mL | [9] | |
| PC3 | Prostate Cancer | 4.11 µg/mL | [9] | |
| Analog XIIIa | HepG-2 | Hepatocellular Carcinoma | 2.03 ± 0.11 µg/mL | [11] |
| PC3 | Prostate Cancer | 2.51 ± 0.2 µg/mL | [11] | |
| MCF-7 | Breast Cancer | 0.82 ± 0.02 µg/mL | [11] |
Experimental Protocols
The following are generalized protocols for the evaluation of thalidomide analogs. These can be adapted for the investigation of this compound.
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol assesses the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG-2, PC3, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Immunomodulatory Activity (TNF-α Secretion Assay)
This protocol measures the effect of a compound on the secretion of TNF-α from stimulated immune cells or cancer cells.
Materials:
-
HepG-2 cells (or other suitable cell line)
-
Lipopolysaccharide (LPS) for stimulation (if required by the cell line)
-
This compound
-
Human TNF-α ELISA kit
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
If necessary, stimulate the cells with LPS to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α levels in treated cells to untreated controls.
Western Blot for Ikaros/Aiolos Degradation
This protocol determines if the compound induces the degradation of the neosubstrates Ikaros and Aiolos.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat multiple myeloma cells with this compound at various concentrations and time points.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Ikaros, Aiolos, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Signaling Pathway of Thalidomide Analogs
Caption: Mechanism of action for thalidomide analogs.
Experimental Workflow for Compound Evaluation
Caption: General workflow for evaluating anticancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Assessing Thalidomide-5-methyl Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the selective elimination of proteins of interest. Thalidomide and its derivatives are cornerstone molecules in TPD, functioning as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-5-methyl serves as a key building block in the synthesis of PROTACs, acting as the CRBN-binding ligand.
This document provides a detailed protocol for assessing the efficacy of a PROTAC incorporating this compound to induce the degradation of a target protein. The protocols outlined herein cover essential in vitro assays to characterize the degradation efficiency and the downstream cellular effects of such a PROTAC.
Signaling Pathway of this compound-Based PROTACs
A PROTAC utilizing this compound functions by forming a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase complex. This proximity, induced by the PROTAC, leads to the polyubiquitination of the POI by the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Signaling pathway of this compound-induced protein degradation.
Experimental Workflow
A typical workflow to assess the efficacy of a this compound-based PROTAC involves a series of in vitro experiments to confirm target degradation and evaluate its functional consequences.
Figure 2: Experimental workflow for assessing protein degradation.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. The following tables provide examples of how to present degradation potency and cell viability data.
Table 1: Protein Degradation Potency (DC50 and Dmax)
This table summarizes the degradation efficiency of a hypothetical PROTAC. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
| PROTAC Name | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | HeLa | 24 | 15 | >95 |
| PROTAC-X | BRD4 | HEK293T | 24 | 25 | >90 |
| PROTAC-Y | Target Z | MCF-7 | 48 | 50 | 85 |
Note: Data is representative and based on typical results for thalidomide-based PROTACs.
Table 2: Cell Viability (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of the PROTAC, indicating its effect on cell proliferation and viability.
| Compound | Cell Line | Treatment Time (hours) | IC50 (µM) |
| Thalidomide | SW1990 (Pancreatic) | 72 | ~50-100 |
| Thalidomide Derivative (TC11) | KMM1 (Multiple Myeloma) | Not Specified | 7 |
| PROTAC-X (BRD4 degrader) | THP-1 (Leukemia) | 72 | 0.81 |
Note: Data is compiled from various sources for illustrative purposes.[1][2]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of the target protein in response to treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound-based PROTAC
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry for Proteome-Wide Analysis
This protocol provides a general workflow for using quantitative mass spectrometry to assess the specificity of the PROTAC-induced protein degradation across the entire proteome.
Materials:
-
Cell line and PROTAC as described above
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Tandem mass tag (TMT) reagents (for isobaric labeling)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 10x DC50) and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different TMT reagents (if using this method).
-
Combine the labeled peptide samples and clean them up using SPE.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase HPLC.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
This analysis will reveal both the on-target degradation of the POI and any potential off-target effects.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of the PROTAC on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
-
MTT Assay:
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to assess the efficacy and specificity of PROTACs that utilize this compound as a CRBN E3 ligase ligand. By systematically applying these methods, researchers can effectively characterize novel protein degraders and advance the development of this promising therapeutic modality.
References
Application Notes and Protocols for Thalidomide-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." This approach utilizes the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system, to selectively eradicate proteins of interest. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are cornerstone E3 ligase ligands in PROTAC design. While the user inquired about "Thalidomide-5-methyl," it is important to clarify that this is not a standard nomenclature for a specific degrader. Instead, the active entities are thalidomide, its derivatives, and its metabolites (e.g., 5-hydroxythalidomide), which function by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This document provides a comprehensive overview of the application of thalidomide and its analogs in targeted protein degradation, including detailed protocols for the evaluation of their efficacy.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of thalidomide-based PROTACs.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various thalidomide-based PROTACs targeting different proteins.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | RS4;11 | <1 | >95 | [1][2] |
| dBET1 | BRD4 | Thalidomide | MV4;11 | 430 (EC50) | >90 | [1] |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | VCaP | ~1 | >95 | [3] |
| ARV-471 | Estrogen Receptor (ER) | Thalidomide derivative | MCF7 | ~1 | >90 | [3] |
| Compound 155 | BTK | Thalidomide derivative | MOLM-14 | 7.2 | >80 | [1] |
| DGY-08-097 | HCV NS3/4A | Thalidomide derivative | Huh7.5.1 | 50 | ~70 | [1] |
| 13b | Androgen Receptor (AR) | Thalidomide | LNCaP | 5211 | >80 | [4] |
Experimental Workflow
A typical workflow for assessing the efficacy of a thalidomide-based PROTAC involves a series of in vitro experiments to confirm target engagement, protein degradation, and downstream cellular effects.
Caption: General workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Quantitative Western Blotting for Protein Degradation
This protocol is used to visualize and quantify the degradation of a specific target protein following PROTAC treatment.[5]
Materials:
-
Cell line of interest expressing the target protein
-
Thalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[5]
-
Protocol 2: Quantitative Proteomics for Off-Target Analysis
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics (e.g., TMT or SILAC) to assess the selectivity of the PROTAC across the entire proteome.[6][7]
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
For SILAC: SILAC-compatible cell culture medium and isotopically labeled amino acids (e.g., 13C6-Lysine, 13C6-Arginine)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
For TMT: TMT labeling reagents
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
For SILAC, culture cells for at least 5-6 passages in "heavy" and "light" SILAC media to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" or "light" labeled cells with the PROTAC at a concentration near its DC50 and the other set with a vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in urea-based lysis buffer.
-
Sonicate the lysate to shear DNA.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Digestion:
-
Quantify protein concentration.
-
For SILAC, mix equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling (if applicable):
-
Label the peptide samples from different treatment conditions with the respective TMT reagents according to the manufacturer's protocol.
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins.
-
For SILAC, calculate the heavy/light ratios to determine changes in protein abundance.
-
For TMT, use the reporter ion intensities for relative quantification.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the PROTAC.[8]
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
This can be used to determine the half-maximal inhibitory concentration (IC50) if significant cytotoxicity is observed.
-
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs [mdpi.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of Thalidomide-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A significant class of PROTACs utilizes ligands derived from thalidomide and its analogs (such as lenalidomide and pomalidomide) to recruit the E3 ubiquitin ligase Cereblon (CRBN).[2][3] Thalidomide-5-methyl is a derivative of thalidomide used as a CRBN ligand in the synthesis of PROTACs.[4][5] By linking this CRBN ligand to a targeting moiety for a protein of interest (POI), the resulting PROTAC can induce the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][6] This approach offers a powerful strategy to eliminate pathogenic proteins, including those previously considered "undruggable."[7]
Disclaimer: While this compound is utilized for the synthesis of PROTACs, specific in vivo efficacy and pharmacokinetic data for PROTACs employing this exact ligand are limited in publicly available literature. The following data and protocols are based on well-characterized, structurally similar thalidomide-based PROTACs and are intended to serve as representative examples and guidance for the in vivo application of this compound-based PROTACs.
Data Presentation
The following tables summarize quantitative data from in vivo studies of representative thalidomide-based PROTACs in various cancer models.
Table 1: In Vivo Efficacy of Thalidomide-Based BET Protein PROTACs [1]
| PROTAC | Target | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| ARV-825 | BRD4 | Multiple Myeloma | KMS11-Luc | SCID-beige mice | 5 mg/kg, daily i.p. | Monitored tumor growth via bioluminescence; assessed animal survival. |
| dBET1 | BRD4 | Acute Myeloid Leukemia | MV4;11 | Not specified | 50 mg/kg, daily i.p. | Study terminated after 14 days for comparative efficacy assessment. |
| ARV-771 | BRD4 | Castration-Resistant Prostate Cancer | 22Rv1 | Male athymic nude (Nu/Nu) mice | 10-30 mg/kg, daily s.c. | Tumor volume and body weight were monitored. |
Table 2: Comparative In Vivo Efficacy of a BET PROTAC (dBET1) vs. a Small Molecule Inhibitor (JQ1) [1]
| Compound | Target | Apoptotic Response in Xenograft | Downstream Effect |
| dBET1 (PROTAC) | BRD4 | More rapid and robust apoptotic response | Profound and sustained suppression of c-MYC |
| JQ1 (Inhibitor) | BRD4 | Less potent apoptotic response | Less profound suppression of c-MYC |
Table 3: In Vivo Pharmacokinetic Parameters of a Thalidomide-Based BET PROTAC (dBET1) [7]
| PROTAC | Target | Species | Dosing Regimen | Cmax (nM) | Tmax (h) | t½ (h) | AUC (last) (hr*ng/ml) |
| dBET1 | BET | Mouse | 50 mg/kg, i.p. | 392 | 0.5 | 6.69 | 2109 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol is a generalized procedure for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC.
1. Cell Culture and Animal Model:
- Culture the chosen cancer cell line (e.g., 22Rv1 for prostate cancer) in the recommended medium (e.g., RPMI-1640 with 10% FBS).[1]
- Use immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old) for tumor implantation.[1]
2. Tumor Implantation:
- Harvest cultured cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
- Subcutaneously inject approximately 1 x 10⁶ to 5 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
- Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
4. PROTAC Formulation and Administration:
- Formulate the PROTAC in a suitable vehicle based on its solubility and the route of administration. For example, for intraperitoneal (i.p.) injection, a common vehicle is a solution of DMSO, PEG300, and saline.
- Administer the PROTAC at the desired dose and schedule (e.g., daily i.p. injections).
5. Efficacy Assessment:
- Monitor tumor volume and mouse body weight regularly (e.g., twice a week).
- For systemic models with luciferase-expressing cells, tumor burden can be monitored by bioluminescence imaging.[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of a thalidomide-based PROTAC.
1. Animal Model and Dosing:
- Use a suitable mouse strain (e.g., ICR mice).
- Administer the PROTAC via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
2. Blood Sample Collection:
- Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
3. Sample Preparation and Analysis by LC-MS/MS:
- Extract the PROTAC from the plasma samples using protein precipitation (e.g., with acetonitrile).
- Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
- Use a reverse-phase C18 column for chromatographic separation with a gradient elution.[7]
- Quantify the PROTAC concentration in each sample against a standard curve.
4. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blotting of Tumor Tissue
This protocol is for assessing the degradation of the target protein in tumor tissues.
1. Tissue Collection and Lysis:
- At the study endpoint, excise tumors from treated and control mice.
- Flash-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
- Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cell debris.
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities and normalize the signal of the protein of interest to the loading control to determine the extent of protein degradation.
Protocol 4: Pharmacodynamic (PD) Analysis - Immunohistochemistry (IHC) of Tumor Tissue
This protocol is for visualizing the expression and localization of the target protein within the tumor microenvironment.
1. Tissue Fixation and Processing:
- Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
- Embed the tissue in paraffin.
2. Sectioning and Deparaffinization:
- Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on slides.
- Deparaffinize the sections in xylene and rehydrate through graded ethanol solutions to water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.
4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with the primary antibody for the protein of interest overnight at 4°C.
- Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.
5. Counterstaining and Mounting:
- Counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
6. Analysis:
- Examine the slides under a microscope to assess the level and localization of protein expression in the tumor cells of treated versus control animals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Linker Chemistry in Thalidomide-5-Methyl PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional compound composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Thalidomide and its analogs, which bind to the Cereblon (CRBN) E3 ubiquitin ligase, are widely used components in PROTAC design.[3][4] The focus of these application notes is on the critical role of linker chemistry in the development of thalidomide-5-methyl based PROTACs, providing insights into design, synthesis, and evaluation.
The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6] The length, composition, and attachment point of the linker can profoundly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.[7]
Linker Design and Physicochemical Properties
The design of the linker is a critical step in optimizing PROTAC performance. The most common linker motifs include polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][2] The choice of linker composition has a significant impact on the physicochemical properties of the PROTAC.
Key Considerations for Linker Design:
-
Length: The optimal linker length is crucial for facilitating the formation of a stable and productive ternary complex.[5] A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity.[5] The optimal length is target-dependent and often requires empirical determination.[1]
-
Composition: The chemical makeup of the linker influences solubility, permeability, and metabolic stability.[6][8]
-
PEG Linkers: Generally improve aqueous solubility and can enhance cell permeability.[6][8]
-
Alkyl Chains: Offer flexibility but can increase lipophilicity, potentially reducing solubility.[8]
-
Rigid Linkers: Incorporating cyclic structures like piperazine or piperidine, or rigid motifs like alkynes and triazoles, can reduce the entropic penalty upon ternary complex formation, potentially increasing stability.[2]
-
-
Attachment Point: The point of attachment on the thalidomide scaffold (typically the C4, C5, or the glutarimide nitrogen) can significantly affect the PROTAC's properties, including its stability and ability to induce neosubstrate degradation.[4][9]
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | PEG | 8 | <100 | >90 | MM.1S | [10] |
| ARV-771 | AR | PEG/Alkyl | ~16 | <1 | >95 | VCaP | N/A |
| Compound X | BTK | PEG | 4 | 20 | >90 | MOLM-14 | [11] |
| Compound Y | BTK | PEG | 2 | >1000 | <20 | MOLM-14 | [11] |
| ER-PROTAC 1 | ERα | Alkyl | 12 | ~500 | ~50 | MCF7 | [12] |
| ER-PROTAC 2 | ERα | Alkyl | 16 | ~100 | >80 | MCF7 | [12] |
Note: This table presents a summary of data from various sources to illustrate trends and is not a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based PROTAC
This protocol outlines a representative synthesis of a PROTAC using a this compound derivative as the CRBN ligand.
Step 1: Synthesis of the Linker-Modified this compound Moiety
-
Starting Material: 4-Fluoro-thalidomide.
-
Reaction: To a solution of 4-fluorothalidomide (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine-terminated linker (e.g., a PEG or alkyl chain with a terminal amine, 1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Conditions: Heat the reaction mixture to 90°C and stir for 12 hours.[10]
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Coupling of the Linker-Modified Thalidomide to the Target Protein Ligand
-
Activation: If the target protein ligand contains a carboxylic acid, activate it using a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: Add the amine-terminated linker-modified thalidomide from Step 1 to the activated ligand.
-
Conditions: Stir the reaction at room temperature for 4-12 hours.
-
Purification: Purify the final PROTAC product using reversed-phase HPLC.
Note: Solid-phase synthesis can also be a valuable technique for the rapid generation of PROTAC libraries with different linkers.[13][14]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This assay is used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Reagents: Biotinylated POI, GST-tagged E3 ligase (e.g., CRBN/DDB1), Streptavidin-coated Donor beads, anti-GST Acceptor beads, and the PROTAC of interest.
-
Procedure:
-
In a 384-well plate, add the biotinylated POI, GST-tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
Add the Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis: The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[9]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Conclusion
The linker is a critical component of a PROTAC that significantly influences its biological activity. A systematic approach to linker design, synthesis, and evaluation is essential for the development of potent and selective this compound based PROTACs. By carefully optimizing linker length, composition, and attachment point, researchers can fine-tune the properties of PROTACs to achieve desired therapeutic outcomes. The protocols and data presented here provide a framework for the rational design and characterization of novel protein degraders.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: Quantitative Proteomics for Characterizing the Cellular Effects of Thalidomide-5-methyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide-5-methyl is a chemical derivative of thalidomide, a molecule known for its immunomodulatory and anti-cancer properties. Like its parent compound, this compound functions as a "molecular glue," primarily by binding to the protein Cereblon (CRBN).[1] CRBN is a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] The binding of thalidomide derivatives alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[2][4] This mechanism of targeted protein degradation is central to both the therapeutic effects and the toxicities associated with thalidomide analogs.[4]
Quantitative proteomics has emerged as an indispensable tool for characterizing the effects of such compounds.[5] By enabling an unbiased, proteome-wide survey of protein abundance, it allows researchers to simultaneously identify intended degradation targets (on-targets) and unintended protein-level changes (off-targets).[6][7] This application note provides a detailed protocol for using Tandem Mass Tag (TMT)-based quantitative proteomics to measure the cellular effects of this compound, from experimental design to data interpretation.
Mechanism of Action: Targeted Protein Degradation
This compound hijacks the cell's ubiquitin-proteasome system. It binds to CRBN, recruiting neosubstrate proteins to the CRL4^CRBN^ E3 ligase complex. This proximity enables the transfer of ubiquitin chains to the neosubstrate, marking it for destruction by the 26S proteasome. This process effectively reduces the cellular levels of the target protein.
Quantitative Proteomics Workflow
A typical workflow for assessing the proteome-wide effects of this compound involves several key stages: cell culture and treatment, protein extraction and digestion, peptide labeling for multiplexing, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and bioinformatics data processing.
Detailed Experimental Protocol
This protocol outlines the steps for a TMT-based quantitative proteomics experiment to validate protein degradation induced by this compound.
1. Cell Culture and Treatment
-
Cell Line: Multiple myeloma cell lines such as MM1.S are suitable, as they are known to be sensitive to thalidomide derivatives.[8]
-
Culture Conditions: Culture cells to approximately 70-80% confluency.
-
Treatment:
-
Harvesting: Harvest cells by centrifugation, wash with ice-cold PBS, and store cell pellets at -80°C.
2. Protein Extraction and Digestion
-
Lysis: Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.[5]
-
Quantification: Determine protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide (IAA) to prevent refolding.[5]
-
Digestion: Dilute the urea concentration to <2 M and digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[10]
3. Tandem Mass Tag (TMT) Labeling
-
Peptide Cleanup: Desalt the peptide digests using a C18 solid-phase extraction (SPE) column.
-
Labeling: Label an equal amount of peptides from each sample (e.g., 100 µg) with a specific TMTpro isobaric label according to the manufacturer's protocol. This allows up to 18 samples (e.g., different conditions, time points, and replicates) to be combined and analyzed in a single MS run.
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[10] Combine all labeled samples into a single tube, ensuring equal amounts are pooled.
-
Final Cleanup: Desalt the pooled, labeled peptide mixture using a C18 SPE column.
4. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Chromatography: Separate peptides on a reversed-phase C18 column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a high-resolution full scan to detect peptide precursor ions.
-
MS2/MS3 Scan: Isolate and fragment the most intense precursor ions to obtain sequence information (MS2) and quantify the TMT reporter ions (MS3), which provide the relative protein abundance across samples.[11]
-
5. Data Analysis
-
Database Search: Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[10] Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides.
-
Quantification: Quantify the TMT reporter ion intensities from the MS3 spectra to determine the relative abundance of each identified protein in each sample.
-
Statistical Analysis: Normalize the data and perform statistical tests (e.g., t-test) to identify proteins that are significantly up- or downregulated in the this compound treated samples compared to the vehicle control. Results are typically visualized using volcano plots.
Data Presentation: Representative Quantitative Results
The primary output of this workflow is a list of identified and quantified proteins. The data should be summarized in a table, highlighting proteins with statistically significant changes in abundance.
Table 1: Representative Protein Abundance Changes in MM1.S Cells Treated with 10 µM this compound for 5 hours.
| Protein Accession | Gene Name | Description | Log2 (Fold Change) | p-value | Regulation |
| P17153 | SALL4 | Sal-like protein 4 | -2.15 | 0.0001 | Down |
| Q13488 | IKZF1 | Ikaros family zinc finger protein 1 | -1.98 | 0.0005 | Down |
| Q9UKT9 | IKZF3 | Ikaros family zinc finger protein 3 | -1.85 | 0.0009 | Down |
| Q9Y2X0 | ZFP91 | Zinc finger protein 91 homolog | -1.50 | 0.0021 | Down |
| P62258 | HSPA5 | Heat shock 70 kDa protein 5 (BiP) | 1.32 | 0.0150 | Up |
| P11021 | HSP90AB1 | Heat shock protein HSP 90-beta | 1.10 | 0.0234 | Up |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | -0.05 | 0.8950 | Unchanged |
Note: This data is illustrative and represents typical results expected from such an experiment, based on known targets of thalidomide derivatives.[9] The degradation of SALL4, IKZF1, and IKZF3 are hallmark on-target effects.[2][9]
CRL4-CRBN Signaling Pathway
This compound acts as a molecular glue, altering the interaction surface of CRBN to recruit neosubstrates to the CRL4 E3 ligase complex for degradation. Understanding this pathway is key to interpreting the proteomics data.
Conclusion
Quantitative proteomics provides a powerful, unbiased approach to define the mechanism of action for targeted protein degraders like this compound. The detailed protocol and workflow described here enable the comprehensive identification of both on-target and off-target protein degradation events. This information is critical for advancing drug development, optimizing compound selectivity, and understanding the molecular basis for both therapeutic efficacy and potential toxicity.[6][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect with Thalidomide-5-methyl PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect observed in experiments involving Thalidomide-5-methyl PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect" with this compound PROTACs?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, which is engaged by the this compound moiety).[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy.[1] Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[1][2] A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall within the hook effect region.[2]
Q4: How can I minimize or avoid the "hook effect" in my experiments?
A4: Minimizing the hook effect involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[1] Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1][3]
-
Enhance Cooperativity: Rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[2] This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[4]
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][2] A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[5]
-
Problem 2: I am not observing any degradation of my target protein.
-
Likely Cause: This could be due to several factors, including testing at a concentration that falls entirely within the hook effect region.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for a this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Troubleshooting Checklist and Recommended Actions
| Issue | Possible Cause | Recommended Action |
| Bell-shaped dose-response curve | Hook effect | Perform a wider concentration range experiment; Determine Dmax and optimal concentration. |
| No degradation observed | Concentration in hook effect region; Poor cell permeability; Low E3 ligase expression | Test a very broad concentration range; Perform cell permeability assays; Verify E3 ligase expression. |
| Inconsistent results | Cell health and passage number | Standardize cell culture conditions and use cells within a defined passage number range. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6] Include a vehicle-only control (e.g., DMSO).[6]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[2][6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify band intensities using densitometry software.[2]
-
Normalize the target protein signal to the loading control signal.[5]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[3]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a method to directly measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound PROTAC in assay buffer.[2]
-
Prepare solutions of a tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., biotinylated Cereblon) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and PROTAC dilutions.[2] Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., streptavidin-coated) to the wells.[5]
-
Incubate the plate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.[5]
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.
-
Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations.
Caption: Troubleshooting workflow for PROTAC experiments.
Caption: Experimental workflow for Western Blotting.
References
Technical Support Center: Troubleshooting Poor Cell Permeability of Thalidomide-5-Methyl Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5-methyl degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability of these novel therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound degraders and what is their mechanism of action?
This compound degraders are a class of small molecules, often referred to as molecular glues, designed for targeted protein degradation. They are derivatives of thalidomide, featuring a methyl group at the 5-position of the phthalimide ring. Their mechanism of action relies on hijacking the body's natural protein disposal system.[1][2][3][4][5][6] These degraders bind to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that creates a new binding surface.[1][2][3][4][5][6] This new surface then recruits a specific target protein (neosubstrate), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5][6]
Q2: How does the 5-methyl substitution on the thalidomide core potentially affect cell permeability and CRBN binding?
Regarding CRBN binding, the glutarimide ring of thalidomide is primarily responsible for its interaction with CRBN.[2][8] The phthalimide ring is more involved in recruiting the neosubstrate.[8] Therefore, a substitution at the 5-position of the phthalimide ring may have a more pronounced effect on neosubstrate specificity and binding rather than on the direct binding affinity to CRBN itself. However, any structural modification can subtly influence the overall conformation and electronic distribution of the molecule, which could indirectly affect CRBN binding. Further experimental data is required to definitively determine the impact of the 5-methyl group.
Q3: What are the key factors influencing the cell permeability of small molecule degraders?
The cell permeability of small molecule degraders is governed by a combination of physicochemical properties, often summarized by Lipinski's "Rule of Five". Key factors include:
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 5) is crucial for a molecule to partition into the lipid bilayer of the cell membrane and then back into the aqueous cytoplasm.
-
Molecular Weight (MW): Smaller molecules (generally under 500 Da) tend to have better permeability.[5][9]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability as it reduces the energy required for the molecule to desolvate and enter the hydrophobic membrane core.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase a molecule's polarity and hinder its ability to cross the lipid membrane.
-
Aqueous Solubility: Adequate solubility is necessary for the compound to be available at the cell surface for absorption.
Q4: What are the initial steps to diagnose poor cell permeability of my this compound degrader?
A systematic approach is essential to pinpoint the cause of poor cellular activity. The following workflow can help diagnose issues related to cell permeability:
Caption: Initial diagnostic workflow for poor cellular activity.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and resolve issues related to the poor cell permeability of your this compound degraders.
| Observed Issue | Potential Cause | Recommended Action |
| No or low degradation of the target protein in cellular assays, despite good in vitro binding to CRBN and the target protein. | Poor cell permeability of the degrader. | 1. Assess Physicochemical Properties: Calculate or measure LogP, PSA, MW, and hydrogen bond donor/acceptor counts. Compare these to the "Rule of Five" as a preliminary assessment. 2. Perform a PAMPA Assay: This will determine the passive permeability of your compound. 3. Conduct a Caco-2 Assay: This will provide insights into both passive permeability and active transport, including efflux. 4. Directly measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of your degrader inside the cells. |
| PAMPA assay shows low permeability. | The compound has unfavorable physicochemical properties for passive diffusion (e.g., high polarity, large size). | Structure-Activity Relationship (SAR) Studies: - Systematically modify the structure of your degrader to improve its physicochemical properties. Consider modifications that reduce polarity or molecular weight without compromising binding to CRBN and the target protein. - For example, explore different linkers or modifications on non-critical regions of the molecule. |
| Caco-2 assay shows high efflux ratio (Papp(B-A) / Papp(A-B) > 2). | The degrader is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | 1. Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate. 2. Structural Modifications: Modify the degrader to reduce its recognition by efflux transporters. This may involve masking polar groups or altering the overall shape of the molecule. |
| Good permeability in PAMPA, but still poor cellular activity. | 1. Efflux in the specific cell line used for the activity assay. 2. Intracellular metabolism of the degrader. 3. Poor target engagement in the cellular environment. | 1. Assess Efflux in the Target Cell Line: Use efflux pump inhibitors in your cellular degradation assay. 2. Metabolic Stability Assay: Evaluate the stability of your compound in cell lysates or microsomes. 3. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that your degrader is binding to its intended target within the cell. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Plate: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 200 µM). Add 200 µL of this solution to each well of the filter plate.
-
Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
CA(0) = Initial concentration in the acceptor well (usually 0)
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Caco-2 Permeability Assay
This cell-based assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
Data Interpretation:
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Materials:
-
Cells expressing the target protein
-
Test compound (degrader)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined range (e.g., 40-70°C).
-
Thermal Challenge: Heat the samples in a thermocycler for a short period (e.g., 3 minutes) at the designated temperatures, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Signaling Pathway and Degradation Mechanism
The following diagram illustrates the general mechanism of action for a Thalidomide-based molecular glue degrader.
Caption: Mechanism of action of this compound degraders and the impact of poor cell permeability.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.cas.org [web.cas.org]
- 6. frontiersin.org [frontiersin.org]
- 7. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-5-methyl Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Thalidomide-5-methyl based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound based PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, a thalidomide-based ligand for Cereblon), and a linker that connects these two components.[1] The primary role of the linker is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][2] The length of the linker is a critical parameter because:
-
A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2]
-
A linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination of the target protein.[1]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
A2: The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains.[3] This is due to their synthetic accessibility and the ease with which their length can be systematically varied. However, more rigid linkers that incorporate structures like piperazine or piperidine rings are also being explored to improve conformational restriction and physicochemical properties.[]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures may improve conformational stability and cell permeability.[1][2] The chemical nature of the linker also affects the stability of the ternary complex and, consequently, degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][6] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[7] Modifying linker flexibility, for instance, by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[1][7]
| Potential Cause | Troubleshooting/Optimization Steps | Expected Outcome |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal length.[1] | Identification of a PROTAC with an optimal linker length that shows improved target degradation. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[7] | Enhanced ubiquitination and subsequent degradation of the target protein. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability.[1][7] | Increased intracellular concentration of the PROTAC leading to improved degradation. |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] | Confirmation of the PROTAC's ability to induce ubiquitination, a prerequisite for degradation. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This is an inherent characteristic of the PROTAC mechanism, but its severity can be influenced by linker design.[1][6]
| Potential Cause | Troubleshooting/Optimization Steps | Expected Outcome |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] | A bell-shaped dose-response curve is characteristic of the hook effect. |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Modify linker flexibility, for instance, by making it more rigid, to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1][7] | Mitigation of the hook effect, leading to a wider effective concentration range for the PROTAC. |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs [3]
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 5 | 4 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore high degradation potency. |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [8]
| PROTAC | Linker Length (atoms) | Target Protein | DC50 (µM) | Key Observations |
| PROTAC 9 | 9 | ERα | > 100 | Shorter linkers can be ineffective. |
| PROTAC 12 | 12 | ERα | ~50 | Increasing linker length improves potency. |
| PROTAC 13 | 16 | ERα | ~25 | A 16-atom linker was found to be optimal in this study. |
| PROTAC 19 | 19 | ERα | > 100 | Linkers that are too long can lead to a loss of activity. |
| PROTAC 21 | 21 | ERα | > 100 | Further increasing the linker length diminishes efficacy. |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Target Protein Degradation Assay by Western Blot[9][10]
This is the gold-standard method for quantifying the reduction in target protein levels.
Materials and Reagents:
-
Cell line expressing the target protein of interest.
-
This compound based PROTACs with varying linker lengths.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTACs and a vehicle-only control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)[11][12]
This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.
Materials and Reagents:
-
Cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).
-
PROTAC of interest.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Optically clear, white-bottom 96-well plates.
Procedure:
-
Cell Transfection/Seeding:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors or use a stable cell line.
-
Seed the engineered cells in a white, 96-well plate.
-
-
Ligand Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate according to the manufacturer's protocol.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a this compound based PROTAC.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting poor PROTAC activity.
References
How to reduce off-target effects of Thalidomide-5-methyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-methyl. The content is designed to address specific issues that may be encountered during experiments and to provide guidance on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other thalidomide analogs, functions as a molecular glue. Its primary mechanism of action is binding to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1][4]
Q2: What are the intended on-target effects of this compound?
The primary therapeutic on-target effects of thalidomide and its analogs, particularly in the context of multiple myeloma, are the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these factors is a key contributor to the anti-proliferative and immunomodulatory activities of these compounds.[8]
Q3: What are the known off-target effects of thalidomide analogs like this compound?
The most well-documented and severe off-target effect of thalidomide is teratogenicity (the induction of birth defects).[1][9] This has been linked to the degradation of the neosubstrate Spalt-like transcription factor 4 (SALL4).[1][7] Other potential off-target neosubstrates for thalidomide analogs include various zinc finger proteins.[7] Off-target effects can also arise from the degradation of proteins other than the intended therapeutic targets, leading to unforeseen cellular consequences.
Troubleshooting Guides
Problem 1: High degree of off-target protein degradation observed in proteomic analysis.
-
Possible Cause: The concentration of this compound is too high.
-
Suggested Solution: Perform a dose-response study. Titrate this compound to determine the optimal concentration that maximizes on-target degradation (e.g., of IKZF1/3) while minimizing off-target effects (e.g., of SALL4).
-
-
Possible Cause: The specific cell line being used is particularly sensitive to off-target effects.
-
Suggested Solution: If possible, test the compound in multiple cell lines to identify one with a better on-target to off-target profile.
-
-
Possible Cause: Sub-optimal experimental conditions.
-
Suggested Solution: Optimize the incubation time. Shorter incubation times may be sufficient to observe on-target effects with fewer off-target consequences.
-
Problem 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause: Off-target effects are confounding the experimental outcome.
-
Suggested Solution: Employ quantitative mass spectrometry techniques, such as Tandem Mass Tag (TMT) labeling, to accurately compare the levels of on-target and off-target protein degradation across different experimental conditions. This can help correlate the observed phenotype with the degradation of specific proteins.
-
-
Possible Cause: The observed phenotype is a result of the degradation of an unknown protein.
-
Possible Cause: Variability in the experimental setup.
-
Suggested Solution: Ensure consistent cell culture conditions, reagent concentrations, and treatment times across all experiments. Include appropriate vehicle controls (e.g., DMSO) in every experiment.
-
Problem 3: Difficulty in achieving selective degradation of the protein of interest when using this compound in a PROTAC.
-
Possible Cause: The linker length or composition in the PROTAC molecule is not optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.
-
Suggested Solution: Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for selective target degradation.
-
-
Possible Cause: The PROTAC is inducing the degradation of endogenous neosubstrates of CRBN in addition to the intended target.
-
Suggested Solution: Consider chemical modifications to the this compound moiety to reduce its affinity for endogenous neosubstrates. It may also be beneficial to explore the development of thalidomide analogs that are incapable of inducing neo-substrate degradation for incorporation into PROTACs.[12]
-
Data Presentation
Table 1: Representative Degradation Profile of On-Target vs. Off-Target Neosubstrates by a Thalidomide Analog
| Neosubstrate | Protein Function | Association | Representative Degradation (%) |
| IKZF1 (Ikaros) | Lymphoid transcription factor | On-Target (Therapeutic) | > 80% |
| IKZF3 (Aiolos) | Lymphoid transcription factor | On-Target (Therapeutic) | > 80% |
| SALL4 | Transcription factor | Off-Target (Teratogenicity) | Variable, dose-dependent |
| GSPT1 | Translation termination factor | Off-Target | Variable |
| CK1α | Serine/threonine kinase | On-Target (in specific contexts) | Variable |
Note: This table presents representative data for thalidomide analogs. The exact degradation percentages will vary depending on the specific analog, its concentration, the cell line used, and the duration of treatment.
Experimental Protocols
Protocol 1: Quantitative Proteomic Analysis of Protein Degradation using TMT Labeling
This protocol outlines a general workflow for identifying and quantifying protein degradation induced by this compound.
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
Protein Digestion and TMT Labeling: a. Take an equal amount of protein from each sample (e.g., 100 µg). b. Reduce, alkylate, and digest the proteins with an MS-compatible enzyme like trypsin. c. Label the resulting peptides with the appropriate Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.[13][14] d. Quench the labeling reaction with hydroxylamine.[14]
-
Sample Pooling and Fractionation: a. Combine the TMT-labeled peptide samples. b. Fractionate the pooled sample using high-pH reverse-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: a. Analyze the fractionated peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer). b. Identify and quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities. c. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
Protocol 2: CRISPR-Cas9 Screening to Identify Determinants of Sensitivity to this compound
This protocol provides a general workflow for conducting a genome-scale CRISPR-Cas9 knockout screen.
-
Library Transduction: a. Transduce a Cas9-expressing cell line with a pooled sgRNA library targeting the entire genome or a specific set of genes.
-
Drug Selection: a. Culture the transduced cells for a sufficient period to allow for gene editing and protein turnover. b. Split the cell population into a treatment group and a control group. c. Treat the treatment group with a concentration of this compound that results in significant but incomplete cell killing. Culture the control group with a vehicle control.
-
Genomic DNA Extraction and Sequencing: a. After a defined period of selection, harvest the cells from both the treatment and control groups. b. Extract genomic DNA from each population. c. Amplify the sgRNA-encoding regions from the genomic DNA using PCR. d. Perform high-throughput sequencing of the amplified sgRNA libraries.
-
Data Analysis: a. Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA in the treatment and control populations. b. Identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control. c. Gene-level analysis can then identify genes whose knockout confers resistance (enrichment of sgRNAs) or sensitivity (depletion of sgRNAs) to the compound.
Mandatory Visualizations
Caption: CRL4-CRBN signaling pathway with this compound.
Caption: Experimental workflows for assessing off-target effects.
Caption: Logical relationship of strategies to reduce off-target effects.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 10. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity. | Sigma-Aldrich [merckmillipore.com]
- 12. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 14. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
Technical Support Center: Thalidomide-5-methyl PROTAC Stability in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with Thalidomide-5-methyl PROTACs in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my this compound PROTAC is not showing degradation of the target protein?
There are several potential reasons for a lack of degradation:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2]
-
Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and the E3 ligase (Cereblon, CRBN) individually but fail to bring them together in a stable and productive ternary complex required for ubiquitination.[1][3]
-
Instability of the PROTAC Compound: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell, degrading before it can act.[4]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase, CRBN, may not be expressed at sufficient levels in the cell line being used.[1][3]
-
High Protein Synthesis Rate: The rate of new target protein synthesis may be counteracting the degradation induced by the PROTAC.[5]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[1][3]
Q2: How can I determine if my PROTAC is cell-permeable?
Assessing cell permeability is crucial. Methodologies include:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the cell, which indirectly indicates cell permeability.[1]
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides real-time measurement of PROTAC binding to its target, confirming it has entered the cell and is engaging the target.[1][6]
-
LC-MS/MS Quantification: Directly measure the intracellular concentration of the PROTAC.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[1][3] To mitigate this:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[1][3]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[1]
Q4: How does the linker composition affect my PROTAC's stability and efficacy?
The linker is a critical component that influences several properties of the PROTAC:
-
Ternary Complex Geometry: The linker's length and composition dictate the orientation of the target protein and E3 ligase, which is crucial for successful ubiquitination.[1][3]
-
Physicochemical Properties: The linker affects the PROTAC's solubility and cell permeability.[2][3] For instance, introducing basic nitrogen-containing groups can increase solubility.[2]
Troubleshooting Guides
Problem: No or Incomplete Target Degradation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | Assess Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm the PROTAC is binding to the target protein inside the cell.[1] |
| Inefficient Ternary Complex Formation | Confirm Complex Formation | Use co-immunoprecipitation (Co-IP) or proximity assays like TR-FRET to verify the formation of the target protein-PROTAC-E3 ligase complex.[5] |
| PROTAC Instability | Check Compound Stability | Assess the stability of your PROTAC in the cell culture media over the time course of your experiment using methods like LC-MS/MS. |
| Low E3 Ligase Expression | Verify E3 Ligase Levels | Confirm the expression of CRBN in your target cells using Western blot or qPCR.[3] |
| High Protein Synthesis | Time-Course Experiment | Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times (<6 hours) might reveal more significant degradation before new protein synthesis occurs.[5] |
Problem: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Cell Culture Conditions | Standardize Cell Culture | Use cells within a defined passage number range and ensure consistent seeding densities and confluency, as these can affect protein expression and the ubiquitin-proteasome system.[1] |
| PROTAC Solubility Issues | Improve Solubility | Modify the PROTAC linker to improve physicochemical properties or consider using a prodrug strategy.[1][2] Check for compound precipitation in your assay. |
Quantitative Data Summary
The following table summarizes key quantitative data for a well-characterized thalidomide-based PROTAC, dBET1, which targets BET bromodomain proteins.
| Target Protein | DC50 | Dmax | Cell Line | Reference |
| BRD4 | 8 nM | >98% | 22Rv1 | [7] |
| BRD3 | 19 nM | >95% | 22Rv1 | [7] |
| BRD2 | 34 nM | >95% | 22Rv1 | [7] |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or α-Tubulin). Normalize the target protein levels to the loading control and plot the results against the PROTAC concentration to determine DC50 and Dmax values.[5]
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC is inducing ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a short period (e.g., 2-6 hours).[5] Include a vehicle control and a positive control with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot:
-
Elute the immunoprecipitated protein and separate it by SDS-PAGE.
-
Transfer to a membrane and probe with an anti-ubiquitin antibody.
-
-
Analysis: A high molecular weight smear or laddering pattern in the PROTAC + MG132 lane indicates polyubiquitination of the target protein.[5]
Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
Technical Support Center: Addressing Resistance to Thalidomide-5-Methyl Based Degraders
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to thalidomide-5-methyl based degraders, also known as Cereblon E3 Ligase Modulating Drugs (CELMoDs).
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based degrader shows no degradation of my target protein in a new cell line. What are the initial troubleshooting steps?
A1: When a degrader is inactive in a previously untested cell line, a systematic verification of the key components of the targeted protein degradation pathway is essential. This is known as primary resistance.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the degrader is correctly synthesized, stored, and solubilized. It is advisable to test its activity in a positive control cell line known to be sensitive to confirm the compound's bioactivity.
-
Verify Cereblon (CRBN) Expression: The function of these degraders is entirely dependent on the E3 ligase Cereblon. Confirm that your cell line expresses sufficient levels of CRBN protein via Western Blot or mRNA levels by qPCR. Low or absent CRBN is a common cause of primary resistance.[1][2]
-
Assess Target Engagement: Confirm that your degrader can bind to its intended protein target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.
-
Evaluate Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the degrader, and CRBN. Co-immunoprecipitation (Co-IP) experiments can be performed to assess if this complex is forming.
Caption: Troubleshooting workflow for no target degradation.
Q2: My cells were initially sensitive to the degrader but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance occurs when cells that were once sensitive to a degrader adapt and survive treatment. This is a significant challenge in clinical settings and can be modeled in the lab through long-term drug exposure. The primary mechanisms involve genetic alterations that disrupt the degradation machinery.
Common Mechanisms of Acquired Resistance:
-
Alterations in Cereblon (CRBN):
-
Downregulation: Decreased expression of CRBN protein or mRNA limits the availability of the E3 ligase, reducing degradation efficiency.[1][2]
-
Mutations: Point mutations, frameshifts, or stop codons in the CRBN gene can prevent the degrader from binding or disrupt the interaction with the DDB1-CUL4A-Rbx1 complex.[3][4][5] Mutations can occur within the thalidomide-binding domain (TBD) or in regions that affect protein stability.[3][6]
-
Splicing Variants: Alterations that lead to the splicing out of critical exons, such as exon 10 which is part of the TBD, can render the CRBN protein non-functional.[7]
-
-
Alterations in the Target Protein:
-
Upregulation of Competing Substrates: Increased expression of other proteins that can bind to CRBN can compete with the intended target, leading to diminished degradation of the protein of interest.[2]
-
Activation of Compensatory Pathways: Cells may adapt by upregulating parallel signaling pathways that bypass the need for the targeted protein, rendering its degradation ineffective.[1]
Caption: Common mechanisms of acquired resistance to degraders.
Q3: What are the key target proteins of thalidomide-based degraders and how does their degradation lead to therapeutic effects?
A3: Thalidomide and its derivatives function by inducing the degradation of specific "neosubstrate" proteins that are not the original targets of the CRBN E3 ligase.[8] The most well-characterized neosubstrates in the context of hematological malignancies are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[9][10]
-
IKZF1 and IKZF3: These zinc-finger transcription factors are essential for the survival of multiple myeloma cells.[9] Their degradation leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and MYC, which are critical for myeloma cell proliferation.[8][11]
-
GSPT1: G1 to S phase transition 1 (GSPT1) is a translation termination factor that is degraded by certain more potent CELMoDs.[12] The degradation of GSPT1 is broadly cytotoxic and is a promising anti-cancer strategy.[12][13]
Caption: Downstream effects of IKZF1/3 degradation in myeloma cells.
Data Summary Tables
Table 1: Common Resistance-Conferring Alterations
This table summarizes genetic alterations known to cause resistance to immunomodulatory drugs (IMiDs) and CELMoDs.
| Gene | Alteration Type | Description | Consequence | Reference(s) |
| CRBN | Expression Loss | Downregulation of mRNA or protein. | Insufficient E3 ligase for degradation. | [2][11] |
| Missense Mutation | Point mutations in the drug-binding pocket (e.g., affecting Cys326) or regions affecting stability.[6] | Prevents degrader binding or destabilizes CRBN. | [3][4][5] | |
| Truncating Mutation | Nonsense or frameshift mutations leading to a non-functional, shortened protein. | Complete loss of CRBN function. | [4] | |
| Splicing Variant | Deletion of exon 10, which encodes part of the drug-binding domain. | Non-functional CRBN protein. | [7] | |
| IKZF1 | Missense Mutation | Mutations in the degron sequence required for CRBN recognition (e.g., A152T).[5] | Prevents ternary complex formation. | [3][5][11] |
| IKZF3 | Missense Mutation | Mutations in the degron sequence. | Prevents ternary complex formation. | [3][5] |
| CUL4B | Knockout/Mutation | Loss of function of a core component of the CRL4 E3 ligase complex. | Disrupts the entire E3 ligase complex. | [5] |
Table 2: Strategies to Overcome Resistance
This table outlines current and emerging strategies to combat resistance to thalidomide-based degraders.
| Strategy | Mechanism of Action | Example(s) | Key Finding | Reference(s) |
| Next-Generation CELMoDs | More potent and efficient degraders that can have different binding modes or higher affinity for CRBN. | Iberdomide, Mezigdomide, Golcadomide | Can overcome certain missense mutations in CRBN that confer resistance to earlier IMiDs like lenalidomide.[4][14] | [4][14][15][16] |
| Combination Therapy | Combining the degrader with agents that have different mechanisms of action to create synthetic lethality or synergy. | With T-Cell Engagers (TCEs): Pre-treatment with a CELMoD and dexamethasone can reshape the T-cell compartment and improve TCE efficacy.[17][18] | Overcomes primary resistance to TCEs in high tumor burden settings and leads to more durable responses.[17][18] | [17][18] |
| With Anti-PD1: Reduces T-cell exhaustion that can occur in response to high tumor burden. | Improves T-cell activation and response rates when combined with a degrader and TCE.[17][18] | [17][18] | ||
| With Monoclonal Antibodies: Synergistic immunomodulatory effects. | Elotuzumab (anti-SLAMF7) combined with IMiDs improves outcomes in relapsed/refractory multiple myeloma.[19] | [19] |
Experimental Protocols
Protocol 1: Western Blot for CRBN and Target Protein Expression
This protocol is used to determine the protein levels of CRBN and the target of interest in your cell line.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-target, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Normalize expression levels to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the CRBN-degrader-target ternary complex.
Materials:
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Protein A/G magnetic beads
-
Antibody against the target protein or CRBN
-
Western blot reagents (see Protocol 1)
Methodology:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the complex and prevent degradation of the target.
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein or CRBN overnight to capture the complex.
-
Pull-down: Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution & Analysis: Elute the protein complexes and analyze by Western Blot for the presence of the target protein, CRBN, and other E3 ligase components. A positive result shows all components are pulled down together.
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects whether the target protein is being ubiquitinated in response to degrader treatment.
Materials:
-
Cells transfected with His-tagged Ubiquitin (optional, for enrichment)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM)
-
Reagents for immunoprecipitation (see Protocol 2)
-
Primary antibody against Ubiquitin
Methodology:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a buffer containing DUB inhibitors to preserve the ubiquitin chains on the target protein.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein of interest as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the captured proteins and perform a Western Blot.
-
Detection: Probe the membrane with an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern appearing above the band for your target protein in the degrader-treated sample indicates poly-ubiquitination.[20]
References
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 4. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. ash.confex.com [ash.confex.com]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The potential role of CELMoDs for overcoming IMiD resistance in patients with multiple myeloma | VJHemOnc [vjhemonc.com]
- 15. BTK Degraders and CELMoDs Novel Mechanisms Overcoming Resistance in Hematologic Malignancies - The ASCO Post [ascopost.com]
- 16. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 17. An immunostimulatory CELMoD combination overcomes resistance to T-cell engagers caused by a high multiple myeloma burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing Thalidomide-5-methyl PROTAC Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Thalidomide-5-methyl PROTACs.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: No or Low Target Protein Degradation
Possible Causes and Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to form a stable ternary complex between the target protein and the E3 ligase (CRBN). If this complex is not formed efficiently, degradation will be compromised.
-
Optimize PROTAC Concentration: High concentrations can lead to a "hook effect," where binary complexes (PROTAC-target or PROTAC-CRBN) dominate.[1] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[1][2]
-
Assess Linker Length and Composition: The linker is crucial for the stability and geometry of the ternary complex.[3] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[3]
-
-
Low Protein Expression: Insufficient levels of the target protein or CRBN in the cell line can limit degradation.
-
Issues with Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized.
-
Assess Cell Permeability and Target Engagement: Utilize assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement within live cells.[1]
-
Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time.[1]
-
-
Poor Solubility: Thalidomide-based PROTACs can have poor aqueous solubility, which can lead to precipitation in assay buffers and an underestimation of potency.[5]
-
Measure Solubility: Perform thermodynamic or kinetic solubility assays to determine the solubility of your PROTAC.[5]
-
Formulation Strategies: Consider using formulation strategies such as the use of co-solvents (e.g., DMSO) or excipients to improve solubility.
-
Issue 2: The "Hook Effect" is Observed in Dose-Response Curves
Cause and Troubleshooting Steps:
-
High PROTAC Concentration: At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the formation of the productive ternary complex.[1][6]
-
Titrate PROTAC Concentration: Test a broad range of concentrations in your experiments (e.g., 1 nM to 10 µM) to identify the optimal concentration range for degradation and to fully characterize the dose-response curve.[6]
-
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
Cause and Troubleshooting Steps:
-
Different Experimental Conditions: Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[1]
-
Validate with Orthogonal Assays: Employ a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three areas: the integrity of the PROTAC itself, the biological system's components, or the formation of the ternary complex.[6]
-
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[6]
-
Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[6]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[6]
-
Check for the "Hook Effect": Test a broad concentration range to ensure that excessively high concentrations are not inhibiting the formation of the productive ternary complex.[6]
-
Q2: How can I confirm that my PROTAC is entering the cells and engaging its intended targets?
A2: Poor cell permeability can be a challenge for PROTACs due to their larger size. Several assays can confirm cellular entry and target engagement:[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.[1]
-
NanoBRET™ Assay: This technology allows for the real-time detection of protein-protein interactions (e.g., PROTAC-mediated target-CRBN interaction) in living cells.[1]
Q3: What is the importance of the linker in PROTAC design and how can it be optimized?
A3: The linker plays a critical role in the degradation efficiency of PROTACs.[3] Its length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex.[3] Optimization of the linker is a key challenge in PROTAC development.[3] Strategies for optimization include synthesizing a library of PROTACs with varying linker lengths and compositions and evaluating their degradation efficiency.
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[2]
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [2] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [2] |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [2] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[2]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2]
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[6]
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Quantify band intensities using software like ImageJ.[6]
-
Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control.[6]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the desired concentration and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: A typical experimental workflow for characterizing a PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Neosubstrate Degradation with Thalidomide-5-methyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-5-methyl. This resource provides troubleshooting guidance and answers to frequently asked questions related to the use of this compound in mitigating neosubstrate degradation, particularly in the context of PROTAC development and targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of thalidomide and functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] By binding to CRBN, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit this E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are "neosubstrates" and why is their degradation a concern?
Neosubstrates are proteins that are not the natural targets of a given E3 ligase but are recognized and targeted for degradation in the presence of a small molecule, such as thalidomide and its analogs. The binding of these molecules to CRBN alters its substrate specificity, leading to the recruitment of these neosubstrates.[5]
Common neosubstrates of the CRBN E3 ligase when bound to thalidomide analogs include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as the casein kinase CK1α and the translation termination factor GSPT1.[6][7] Unintended degradation of these neosubstrates can lead to off-target effects and toxicities, such as teratogenicity and hematological side effects.[6]
Q3: How can this compound be used to mitigate neosubstrate degradation?
The structure of the CRBN ligand can influence the conformation of the CRBN-ligand complex and, consequently, its affinity for different neosubstrates. By modifying the thalidomide scaffold, as with this compound, it is possible to alter the surface presented for neosubstrate binding. This can potentially reduce the degradation of certain undesired neosubstrates while maintaining the desired recruitment of the E3 ligase to the target protein in a PROTAC construct. The specific effects on neosubstrate degradation profiles need to be experimentally determined for each new thalidomide analog and PROTAC.
Q4: What is the "hook effect" and how does it relate to experiments with this compound-based PROTACs?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at very high concentrations of the PROTAC, the extent of target protein degradation decreases. This occurs because the PROTAC can independently form binary complexes with either the target protein or the E3 ligase (CRBN), which are non-productive for degradation. These binary complexes sequester the components needed to form the productive ternary complex (Target Protein-PROTAC-CRBN), thus inhibiting the degradation process. It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to observe the potential hook effect at higher concentrations.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and neosubstrate degradation.
Problem 1: No or low degradation of the target protein of interest (POI) with a this compound-based PROTAC.
| Possible Cause | Troubleshooting Step |
| Poor PROTAC solubility | Thalidomide-based PROTACs can have low aqueous solubility. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in aqueous buffers. Consider using formulation strategies such as the inclusion of co-solvents or excipients.[6] |
| Inefficient ternary complex formation | Confirm the binding of your PROTAC to both the target protein and CRBN independently using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Assess ternary complex formation directly using techniques like NanoBRET. |
| Suboptimal linker length or composition | The linker plays a critical role in the stability and geometry of the ternary complex. Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify the optimal configuration for your target. |
| High rate of protein synthesis | The rate of synthesis of your target protein may be outpacing the rate of degradation. To test this, you can co-treat cells with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) alongside your PROTAC. |
| Cell line resistance | The cell line being used may have low expression levels of CRBN or other essential components of the ubiquitin-proteasome system. Verify CRBN expression levels by Western blot. |
Problem 2: Significant degradation of known neosubstrates (e.g., IKZF1, GSPT1).
| Possible Cause | Troubleshooting Step |
| Intrinsic properties of the this compound-PROTAC conjugate | The specific structure of your PROTAC may favor the recruitment of neosubstrates. Modify the linker attachment point on the this compound moiety or alter the linker composition, as this can influence neosubstrate degradation.[8] |
| High PROTAC concentration | High concentrations can sometimes lead to increased off-target effects. Perform a careful dose-response analysis to determine the lowest effective concentration that degrades your POI with minimal impact on neosubstrates. |
| Cell-type specific effects | The expression levels of neosubstrates can vary between different cell lines, influencing their degradation. Profile the degradation of your POI and key neosubstrates in multiple cell lines to understand the cellular context dependency. |
Problem 3: Inconsistent or irreproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Compound instability | Thalidomide and its analogs can be susceptible to hydrolysis.[8] Assess the stability of your this compound-based PROTAC in your experimental media over the time course of your experiment using methods like LC-MS. |
| Variability in cell culture conditions | Ensure consistent cell passage number, confluency, and overall cell health, as these factors can impact the ubiquitin-proteasome system and protein turnover rates. |
| Inaccurate compound concentration | Verify the concentration of your stock solutions and ensure accurate dilutions for each experiment. Poorly soluble compounds can lead to inaccurate final concentrations in assays.[6] |
| Issues with detection assays | For Western blotting, ensure antibody specificity and optimize blotting and detection conditions. For luminescence-based assays like HiBiT, ensure the system is properly calibrated and that the signal is within the linear range of detection. |
Data Presentation
Table 1: Binding Affinities of Thalidomide and Analogs to the CRBN-DDB1 Complex
Disclaimer: The following data is for thalidomide and its well-characterized analogs. Specific binding affinity for this compound should be experimentally determined.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Elution Assay | [3] |
| Lenalidomide | ~178 nM | Competitive Elution Assay | [3] |
| Pomalidomide | ~157 nM | Competitive Elution Assay | [3] |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [9][10] |
Table 2: Degradation Potency of a Thalidomide Analog (Compound 5) against Neosubstrates
Disclaimer: This data is for a specific thalidomide analog and is presented as an example of the type of quantitative data that should be generated for this compound-based compounds.
| Neosubstrate | DC50 (nM) at 24h | Dmax at 24h | Reference |
| GSPT1 | 1.6 | >90% | [7][11] |
| IKZF1 | 10 | >90% | [7][11] |
Experimental Protocols
Protocol 1: Western Blot for Neosubstrate Degradation
This protocol allows for the semi-quantitative analysis of protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of your this compound-containing compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-GSPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: HiBiT Assay for Quantitative Analysis of Protein Degradation
This is a quantitative, luminescence-based method for measuring protein levels in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the gene encoding the protein of interest.
-
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the this compound-containing compound.
-
-
Lysis and Detection:
-
At the desired time point, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mandatory Visualizations
Caption: Mechanism of neosubstrate degradation by a this compound-based PROTAC.
Caption: Experimental workflow for Western blot analysis of neosubstrate degradation.
Caption: Signaling pathway of CRBN-mediated neosubstrate degradation induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Thalidomide-5-methyl Engagement with Cereblon in Cells: A Comparative Guide
For researchers in drug discovery, particularly those developing targeted protein degraders like PROTACs and molecular glues, confirming direct target engagement within a cellular environment is a critical step. Thalidomide and its analogs, including 5-methyl-thalidomide, function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins such as IKZF1 and IKZF3.[1][2] Therefore, robust and quantitative validation of CRBN engagement is paramount for the development of thalidomide-based therapeutics.
This guide provides a comparative overview of key methodologies to validate and quantify the engagement of thalidomide derivatives with CRBN in a cellular context. We compare direct biophysical and biochemical methods with functional cellular assays, providing quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate assays for their needs.
Comparison of Key Methodologies
Several orthogonal assays can be employed to confirm and quantify the interaction between thalidomide analogs and CRBN within cells. The choice of method often depends on the specific research question, available instrumentation, and desired throughput.
| Method | Principle | Key Output | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | ΔTm (change in melting temperature), EC50 | Low to High | Label-free, confirms intracellular target engagement with endogenous protein. | Indirect; requires specific antibodies; can be low throughput in Western blot format. |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged CRBN and a fluorescent tracer. | IC50 | High | Live-cell assay, highly sensitive and quantitative, suitable for high-throughput screening. | Requires genetic modification (NanoLuc tagging) of the target protein. |
| TR-FRET Competitive Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer between a tagged CRBN and a fluorescent ligand. | IC50 | High | Homogeneous assay, high throughput, quantitative. | In vitro or lysate-based; does not directly measure intracellular engagement. |
| Neosubstrate Degradation Assay | Measures the downstream functional consequence of CRBN engagement (degradation of neosubstrates like IKZF1). | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Medium | Functional readout of compound activity, highly physiologically relevant. | Indirect measure of target engagement; requires specific antibodies for detection. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the binding of thalidomide and its well-characterized analogs, lenalidomide and pomalidomide, to CRBN. These values can serve as a benchmark for evaluating new derivatives like 5-methyl-thalidomide.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 / Kd | Reference |
| Thalidomide | Competitive Binding (Beads) | HEK293T Lysate | ~30 µM | [3] |
| Lenalidomide | Competitive Binding (Beads) | U266 Myeloma Lysate | ~2 µM | [3] |
| Pomalidomide | Competitive Binding (Beads) | U266 Myeloma Lysate | ~2 µM | [3] |
| Lenalidomide | TR-FRET | Recombinant Protein | ~3 µM | [3] |
| Pomalidomide | TR-FRET | Recombinant Protein | ~3 µM | [3] |
| Pomalidomide | NanoBRET™ | HEK293 cells | ~1.9 µM | [4] |
| Lenalidomide | NanoBRET™ | HEK293 cells | ~1.8 µM | [4] |
| Pomalidomide | IKZF1 Degradation | MM.1S cells | DC50 ~10-100 nM | [5] |
| Lenalidomide | IKZF1 Degradation | MM.1S cells | DC50 ~100-1000 nM | [5] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological mechanism and the experimental procedures is crucial for understanding and implementing these validation assays.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 5. labs.dana-farber.org [labs.dana-farber.org]
A Comparative Analysis of Thalidomide-5-methyl and Lenalidomide as CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thalidomide-5-methyl and lenalidomide, focusing on their roles as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This document is intended to be a resource for researchers and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Thalidomide and its analogues, including lenalidomide, are a class of drugs known as immunomodulatory imide drugs (IMiDs).[1] A significant breakthrough in understanding their mechanism of action was the discovery of Cereblon (CRBN) as their primary molecular target.[2] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3] The binding of IMiDs to CRBN modulates the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates.[3] This mechanism of action has been pivotal in the treatment of various hematological malignancies, including multiple myeloma.[4][5]
Lenalidomide is a potent, second-generation IMiD with established clinical efficacy.[5] this compound is a derivative of thalidomide and is often utilized as a CRBN ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] While extensive data is available for lenalidomide and its parent compound, thalidomide, specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide will leverage data for thalidomide as a surrogate for a qualitative comparison with lenalidomide, highlighting the structural similarities and expected functional conservation.
CRBN Binding Affinity
The binding affinity of a ligand to CRBN is a critical determinant of its potency in inducing the degradation of neosubstrates. The interaction is primarily mediated by the glutarimide moiety of the IMiD binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3]
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Fluorescence Polarization | [4][8] |
| 43.4 µM (to CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [3] | |
| Lenalidomide | ~178 nM | Fluorescence Polarization | [4][8] |
| 6.7 µM (to CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [3] | |
| This compound | Data not publicly available | - | - |
Note: The significant difference in Kd values between the full-length CRBN-DDB1 complex and the isolated TBD suggests that other parts of the protein complex contribute to the overall binding affinity.
Based on the available data, lenalidomide exhibits a higher binding affinity for CRBN compared to thalidomide. While specific quantitative data for this compound is unavailable, its structural similarity to thalidomide suggests it retains the ability to bind to the CRBN TBD. The methyl group at the 5-position of the phthalimide ring is not expected to significantly interfere with the core binding interaction mediated by the glutarimide ring.
Downstream Effects: Neosubstrate Degradation
The binding of lenalidomide and thalidomide to CRBN induces the recruitment and subsequent degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11][12] The degradation of these factors is a key mechanism underlying the anti-myeloma and immunomodulatory effects of these drugs.[10]
Signaling Pathway and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of CRBN Ligand Action.
Caption: Experimental Workflow for CRBN Ligand Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization and comparison of CRBN ligands.
CRBN Binding Assay: Fluorescence Polarization (FP)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by a test compound. The change in fluorescence polarization is proportional to the amount of tracer displaced.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or lenalidomide) in DMSO.
-
Dilute the test compound to the desired concentrations in assay buffer.
-
Prepare a solution of purified recombinant CRBN protein in assay buffer.
-
Prepare a solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide) in assay buffer.[2][13]
-
-
Assay Procedure:
-
In a black, low-binding 384-well plate, add the serially diluted test compound.
-
Add the CRBN protein solution to each well and incubate for 60 minutes at room temperature to allow for binding.
-
Add the fluorescent thalidomide tracer to all wells.
-
Incubate for 90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Neosubstrate Degradation Assay: Western Blotting
Principle: This assay quantifies the reduction in the levels of neosubstrates (IKZF1 and IKZF3) in cells treated with a CRBN ligand.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) to an appropriate density.
-
Treat the cells with various concentrations of the test compound (this compound or lenalidomide) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 and IKZF3 band intensities to the loading control.
-
Plot the normalized protein levels against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. Ligand-bound proteins are more resistant to thermal denaturation.[1][8]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[8]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting for the target protein (CRBN).
-
-
Data Analysis:
-
Quantify the amount of soluble CRBN at each temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
Lenalidomide is a well-characterized CRBN ligand with a higher binding affinity than its parent compound, thalidomide, leading to potent degradation of the neosubstrates IKZF1 and IKZF3. This compound, as a derivative of thalidomide, is expected to engage CRBN and induce similar downstream effects, although specific quantitative data to confirm its potency relative to lenalidomide is currently lacking in the public domain. The experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other novel CRBN ligands, enabling a thorough characterization of their binding affinity, degradation efficacy, and mechanism of action. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-methyl vs. Pomalidomide: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant of the efficacy, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide. This guide provides a comprehensive comparison of two such derivatives, thalidomide-5-methyl and pomalidomide, for their application in PROTAC development. While direct head-to-head comparisons in identical PROTAC constructs are limited in publicly available literature, this document synthesizes existing data to guide rational PROTAC design.
Performance and Properties: A Quantitative Comparison
Pomalidomide has emerged as a preferred CRBN ligand in many PROTAC applications due to its generally stronger binding affinity, which can translate to more efficient ternary complex formation and subsequent degradation of the target protein.[1][2] This enhanced affinity is a key differentiator when selecting a CRBN recruiter.
| Parameter | This compound | Pomalidomide | Key Considerations |
| CRBN Binding Affinity (Kd) | Data not readily available. Generally considered lower than pomalidomide. | ~157 nM | Higher binding affinity often leads to the formation of a more stable ternary complex (Target Protein-PROTAC-CRBN), which can result in more efficient ubiquitination and degradation.[2] |
| PROTAC Potency (DC50/Dmax) | Expected to be generally lower than pomalidomide-based PROTACs. | Generally higher potency (lower DC50, higher Dmax). For example, a pomalidomide-based HDAC8 degrader, ZQ-23, exhibited a DC50 of 147 nM and Dmax of 93%.[3] | The increased potency of pomalidomide-based PROTACs is a significant advantage, potentially allowing for lower therapeutic doses.[2] |
| Off-Target Effects | Less inherent off-target activity is generally associated with thalidomide, but this can be linked to lower overall potency. | Pomalidomide-based PROTACs can induce off-target degradation of endogenous zinc-finger proteins. | Functionalization at the C5 position of the pomalidomide phthalimide ring can mitigate these off-target effects by sterically hindering interactions with neosubstrates.[2] |
| Linker Attachment | The 5-methyl group modifies the phthalimide ring, with linker attachment typically explored at other positions. | The 4-amino group provides a versatile and sterically favorable point for linker attachment that is often directed away from the CRBN binding interface.[1] | The flexibility in linker design with pomalidomide can be advantageous for optimizing PROTAC geometry and ternary complex formation.[1] |
| Metabolic Stability | Data not readily available for the 5-methyl derivative. | Pomalidomide-based PROTACs have been reported to have improved metabolic stability compared to their thalidomide-based counterparts.[1] | Enhanced stability can lead to a longer duration of action in a biological system. |
Signaling Pathways and Mechanism of Action
The fundamental mechanism for both this compound and pomalidomide-based PROTACs is the hijacking of the Ubiquitin-Proteasome System (UPS). The PROTAC acts as a molecular bridge, bringing the target Protein of Interest (POI) into proximity with the CRBN E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
References
A Comparative Guide to Cellular Target Engagement Assays for Thalidomide-5-methyl
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-5-methyl serves as a crucial Cereblon (CRBN) E3 ligase ligand, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Confirming the direct interaction of this molecule with its cellular target, CRBN, is a foundational step in the development of novel therapeutics. This guide provides an objective comparison of key cellular target engagement assays, supported by experimental data from well-characterized thalidomide analogs, to inform the selection of the most appropriate validation strategy.
The primary mechanism of action for thalidomide and its analogs involves binding to CRBN, a substrate receptor within the CUL4-RING E3 ubiquitin ligase complex.[2][3] This binding event modulates the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] Therefore, robust validation of CRBN engagement is paramount.
This guide compares three orthogonal methods for confirming the cellular target engagement of CRBN ligands like this compound:
-
Direct Target Binding Assays: These methods directly measure the interaction between the compound and the target protein.
-
Target Stabilization Assays: These assays infer binding by measuring changes in the target protein's physical properties.
-
Functional Downstream Assays: These assays confirm target engagement by quantifying a key biological consequence of the binding event.
Data Presentation: Quantitative Comparison of Assays
The following tables summarize key quantitative metrics for different cellular target engagement assays. Data from well-characterized thalidomide analogs (Pomalidomide, Lenalidomide) are used as representative examples to illustrate typical results.
Table 1: Direct Target Binding Assays (Competitive Binding)
| Assay Type | Compound | Target | Cell Line | Tracer/Probe | IC50 | Interpretation |
|---|---|---|---|---|---|---|
| NanoBRET[2][4] | Pomalidomide | NanoLuc-CRBN | HEK293T | BODIPY™-lenalidomide | ~0.25 µM | Measures compound's ability to displace a fluorescent tracer in live cells. Lower IC50 indicates stronger target engagement. |
| HTRF[6] | Lenalidomide | His-CRBN Complex | N/A (Biochemical) | Cy5-Thalidomide | 73 nM | Measures displacement of a labeled ligand from purified protein. Lower IC50 indicates higher binding affinity. |
| HTRF[6] | Pomalidomide | His-CRBN Complex | N/A (Biochemical) | Cy5-Thalidomide | 209 nM | Measures displacement of a labeled ligand from purified protein. Lower IC50 indicates higher binding affinity. |
Table 2: Target Stabilization Assays
| Assay Type | Principle | Typical Readout | Expected Result for this compound | Key Advantage |
|---|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) [7][8] | Ligand binding alters the thermal stability of the target protein. | Change in melting temperature (ΔTm) via Western Blot or AlphaLISA. | Increase in the thermal stability of CRBN, resulting in a positive ΔTm. | Label-free and performed in intact cells, reflecting a more physiological environment. |
| Drug Affinity Responsive Target Stability (DARTS) [9][10] | Ligand binding protects the target protein from proteolytic degradation. | Increased band intensity of CRBN on a Western Blot after protease treatment. | Increased resistance of CRBN to protease digestion in the presence of the compound. | Does not require compound/protein labeling and can be used on cell lysates. |
Table 3: Functional Downstream Assay (Neosubstrate Degradation)
| Assay Type | Compound | Neosubstrate Target | Cell Line | Readout | DC50 (Degradation) | Dmax (%) |
|---|---|---|---|---|---|---|
| Western Blot / HiBiT Assay[4][11] | Pomalidomide | IKZF1 | MM.1S | Protein Level | ~20-50 nM | >80% |
| Western Blot / HiBiT Assay[4][5] | Lenalidomide | IKZF1 | MM.1S | Protein Level | ~1-2 µM | >60% |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of CRBN-mediated neosubstrate degradation by this compound.
Experimental Workflow Diagrams
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: General workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Workflow for quantifying neosubstrate degradation.
Experimental Protocols
NanoBRET™ Target Engagement Assay (Live Cell)
This protocol describes a competitive binding assay to measure the engagement of this compound with CRBN in live cells.[2][12]
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
BODIPY™-lenalidomide tracer.
-
This compound and control compounds.
-
White, 384-well assay plates.
Procedure:
-
Cell Preparation: Culture and harvest HEK293T-NanoLuc®-CRBN cells. Resuspend cells in Opti-MEM to a density of 2 x 10^5 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Opti-MEM to a 4X final concentration.
-
Tracer/Substrate Preparation: Prepare a 4X working solution of the BODIPY™-lenalidomide tracer and Nano-Glo® Substrate in Opti-MEM.
-
Assay Plate Setup: Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.
-
Cell Addition: Add 10 µL of the cell suspension to each well.
-
Initiate Reaction: Add 5 µL of the 4X tracer/substrate solution to all wells to initiate the BRET reaction.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Data Acquisition: Measure the filtered luminescence signals at 450 nm and 520 nm using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio (520nm emission / 450nm emission). Plot the ratio against the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement by measuring changes in the thermal stability of CRBN upon ligand binding.[8][10][13]
Materials:
-
MM.1S (multiple myeloma) or other relevant cell line.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
PCR machine or thermal cycler.
-
Western blot reagents (anti-CRBN antibody, secondary antibody, ECL substrate).
Procedure:
-
Cell Treatment: Treat intact MM.1S cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat each aliquot at a different temperature (e.g., 40°C to 64°C range) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble CRBN in each sample by Western blot.
-
Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble CRBN against temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
Neosubstrate Degradation Assay (Western Blot)
This functional assay confirms CRBN engagement by measuring the degradation of its downstream neosubstrate, Ikaros (IKZF1).[5][11][14]
Materials:
-
MM.1S cell line.
-
This compound, Pomalidomide (positive control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Western blot reagents (anti-IKZF1 antibody, anti-GAPDH or β-actin antibody, secondary antibodies, ECL substrate).
Procedure:
-
Cell Seeding and Treatment: Seed MM.1S cells in 12-well plates. Treat the cells with a dose range of this compound (e.g., 0.01 to 10 µM) or controls for 6 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the pellets in RIPA buffer on ice for 20 minutes.
-
Lysate Clarification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Normalize protein amounts and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against IKZF1 and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for IKZF1 relative to the loading control. Plot the percentage of remaining IKZF1 against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempartner.com [chempartner.com]
- 7. CETSA [cetsa.org]
- 8. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Structural Showdown: A Comparative Guide to Thalidomide-5-methyl and Other Key Derivatives Binding to Cereblon (CRBN)
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structural interactions between Cereblon (CRBN) and thalidomide derivatives. We delve into the structural basis of binding for thalidomide, lenalidomide, and pomalidomide, and provide an inferred analysis for Thalidomide-5-methyl, supported by experimental data and detailed methodologies.
Cereblon (CRBN) has emerged as a critical player in cellular protein degradation, functioning as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[1][2] The discovery of CRBN as the direct target of thalidomide and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide, has revolutionized our understanding of their therapeutic and teratogenic effects.[1][2] These small molecules act as "molecular glues," modulating the substrate specificity of CRBN to induce the degradation of specific target proteins.[1] This guide focuses on the structural intricacies of these interactions, with a particular focus on this compound.
The CRBN Binding Pocket: A Welcoming Site for IMiDs
The binding of thalidomide and its derivatives to CRBN occurs within a specific thalidomide-binding domain (TBD).[2] A key feature of this domain is a "tri-tryptophan pocket" which accommodates the glutarimide ring of the IMiDs.[3] The interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN than the (R)-enantiomer.[2][3][4] This difference in binding affinity is attributed to a more relaxed conformation of the glutarimide ring of the (S)-enantiomer when bound to the pocket.[3]
Comparative Structural Analysis: Thalidomide, Lenalidomide, and Pomalidomide
Crystal structures of CRBN in complex with thalidomide, lenalidomide, and pomalidomide have revealed a conserved binding mode for the glutarimide moiety.[2][5] The phthalimide ring, however, is more solvent-exposed, and modifications to this part of the molecule are crucial for dictating the recruitment of different "neosubstrates" for degradation.[5]
Thalidomide , the parent compound, establishes the fundamental interactions within the CRBN binding pocket. Its glutarimide ring forms crucial hydrogen bonds with the protein backbone.[1]
Lenalidomide and pomalidomide feature an amino group on the phthalimide ring, which provides an additional interaction point for recruiting specific neosubstrates, such as the transcription factors Ikaros and Aiolos.[2] This additional functionality is believed to contribute to their enhanced potency in treating certain hematological malignancies compared to thalidomide.[1]
Focus on this compound: An Inferred Analysis
Based on the extensive structure-activity relationship (SAR) studies of other thalidomide derivatives with modifications on the phthalimide ring, we can infer the binding mechanism of this compound.[1][5] The methyl group at the 5-position of the phthalimide ring is a relatively small, hydrophobic modification. It is likely that this compound retains the canonical binding mode of the glutarimide ring within the tri-tryptophan pocket of CRBN. The 5-methyl substitution on the solvent-exposed phthalimide ring may subtly influence the surface electrostatics and shape, potentially altering the affinity for or recruitment of specific neosubstrates compared to unsubstituted thalidomide. However, without direct experimental evidence, this remains a well-informed hypothesis.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported dissociation constants (Kd) for the binding of thalidomide, lenalidomide, and pomalidomide to CRBN. Lower Kd values indicate higher binding affinity.
| Compound | Dissociation Constant (K | Reference |
| Thalidomide | ~250 nM | [5] |
| Lenalidomide | ~178 nM | [5] |
| Pomalidomide | ~157 nM | [5] |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the structural analysis of CRBN-ligand interactions.
X-Ray Crystallography of CRBN-Ligand Complexes
This protocol outlines the key steps for determining the three-dimensional structure of a CRBN-ligand complex.
-
Protein Expression and Purification: The CRBN protein, often in a complex with DDB1, is expressed in a suitable system (e.g., insect or mammalian cells) and purified to high homogeneity using chromatographic techniques.
-
Complex Formation: The purified CRBN-DDB1 is incubated with an excess of the small molecule ligand (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives to identify conditions that yield well-ordered crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.[7]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is then built into the electron density and refined to obtain the final, high-resolution structure.[8]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[9][10][11][12]
-
Sample Preparation: Purified CRBN protein is placed in the sample cell of the calorimeter, and the ligand (e.g., this compound) is loaded into a syringe. Both solutions must be in identical, well-degassed buffer to minimize heats of dilution.[11]
-
Titration: The ligand is injected in small, precise aliquots from the syringe into the protein solution in the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument. This heat change is directly proportional to the amount of binding that occurs.
-
Data Analysis: The measured heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K
d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][10][11]
Visualizing the Molecular Interactions and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CRL4-CRBN E3 ligase pathway modulation by IMiDs.
Caption: Workflow for structural and biophysical analysis.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Thalidomide-5-methyl and other thalidomide analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thalidomide and its analogs, supported by experimental data. The focus is on anti-proliferative, anti-angiogenic, and immunomodulatory activities.
Thalidomide, a drug with a controversial past, has been repurposed for the treatment of various cancers, particularly multiple myeloma. Its therapeutic effects are largely attributed to its immunomodulatory, anti-angiogenic, and anti-proliferative properties. These activities are primarily mediated through the binding of thalidomide and its analogs to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the Ikaros and Aiolos transcription factors, which are critical for the survival of myeloma cells.
Significant research has been dedicated to developing thalidomide analogs with enhanced potency and improved safety profiles. This guide focuses on a comparative analysis of thalidomide, its well-established derivatives lenalidomide and pomalidomide, and other novel analogs, including the emerging Thalidomide-5-methyl.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of thalidomide and its analogs in various in vitro assays. It is important to note that direct comparative data for this compound is limited in publicly available literature, as it is primarily utilized as a CRBN ligand for the development of proteolysis-targeting chimeras (PROTACs).
Table 1: Anti-Proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | [1][2][3] |
| PC3 (Prostate Cancer) | 14.58 ± 0.57 | [1][2][3] | |
| MCF-7 (Breast Cancer) | 16.87 ± 0.7 | [1][2][3] | |
| Novel Analog 18f | HepG-2 | 11.91 ± 0.9 | [1] |
| PC3 | 9.27 ± 0.7 | [1] | |
| MCF-7 | 18.62 ± 1.5 | [1] | |
| Novel Analog 21b | HepG-2 | 10.48 ± 0.8 | [1] |
| PC3 | 22.56 ± 1.6 | [1] | |
| MCF-7 | 16.39 ± 1.4 | [1] | |
| Novel Analog 24b | HepG-2 | 2.51 (µg/mL) | [2][3] |
| MCF-7 | 5.80 (µg/mL) | [2][3] | |
| PC3 | 4.11 (µg/mL) | [2][3] |
Table 2: TNF-α Inhibition
| Compound | Assay System | IC50 | Reference |
| Thalidomide | LPS-stimulated PBMCs | 5-10 µg/mL | [4] |
| Lenalidomide | Not specified | 13 nM | [1] |
| Pomalidomide | Not specified | More potent than Lenalidomide | [5] |
| Novel Analog 21b | HepG-2 cells | Reduced TNF-α to 50.6 pg/mL (Thalidomide reduced to 53.1 pg/mL) | [1] |
Table 3: Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (KD) | Reference |
| Thalidomide | ~250 nM | [6] |
| Lenalidomide | ~178 nM | [6] |
| Pomalidomide | ~157 nM | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for thalidomide and its analogs involves their interaction with the CRBN E3 ubiquitin ligase complex. The binding of these molecules to CRBN alters its substrate specificity, leading to the degradation of key transcription factors involved in cancer cell proliferation and survival. A typical experimental workflow to evaluate and compare these analogs is also depicted below.
Caption: Mechanism of Action of Thalidomide Analogs.
Caption: Experimental Workflow for Comparing Thalidomide Analogs.
Experimental Protocols
Rat Aortic Ring Assay (for Anti-Angiogenic Activity)
This ex vivo assay provides a robust model to study angiogenesis in a three-dimensional tissue context.
Materials:
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat
-
Serum-free culture medium (e.g., EBM-2)
-
Collagen solution or Matrigel
-
48-well culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
Protocol:
-
Aorta Isolation: Aseptically dissect the thoracic aorta from a sacrificed rat and place it in a petri dish containing cold, serum-free medium.
-
Cleaning: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue and any branching vessels.
-
Ring Preparation: Cross-section the cleaned aorta into 1-2 mm thick rings.
-
Embedding:
-
Coat the bottom of a pre-chilled 48-well plate with a thin layer of collagen solution or Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well on top of the polymerized gel.
-
Cover the ring with another layer of the collagen solution or Matrigel.
-
-
Culturing: After the top layer has polymerized, add culture medium to each well. The medium should contain the test compounds (thalidomide and its analogs) at various concentrations. Include appropriate positive (e.g., VEGF) and negative (vehicle control) controls.
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh medium containing the test compounds every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.
TNF-α Release Assay in Peripheral Blood Mononuclear Cells (PBMCs) (for Immunomodulatory Activity)
This in vitro assay measures the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) as a stimulant
-
96-well culture plates
-
Test compounds (thalidomide and its analogs)
-
ELISA kit for human TNF-α
-
Incubator (37°C, 5% CO2)
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control.
-
Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each compound.
Conclusion
The development of thalidomide analogs has led to significant advancements in the treatment of multiple myeloma and other malignancies. Lenalidomide and pomalidomide have demonstrated superior potency compared to thalidomide in terms of both anti-proliferative and immunomodulatory activities, which correlates with their stronger binding affinity to Cereblon. Novel analogs continue to be synthesized and evaluated, with some showing even greater efficacy in preclinical studies. While specific quantitative data on the direct anti-cancer efficacy of this compound is not widely available, its role as a potent CRBN ligand underscores its importance in the development of next-generation targeted protein degraders. The experimental protocols provided herein offer standardized methods for the comparative evaluation of these and future thalidomide analogs, facilitating the identification of more effective and safer therapeutic agents.
References
- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 4. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Off-Target Profiling of Thalidomide-5-Methyl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target profiling of thalidomide-5-methyl based PROTACs (Proteolysis Targeting Chimeras). By presenting objective experimental data and detailed methodologies, this document serves as a resource for the preclinical evaluation of these novel therapeutic agents. The focus is on understanding and mitigating off-target effects, a critical step in the development of safe and effective PROTACs.
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] Those based on thalidomide and its analogs recruit the E3 ubiquitin ligase Cereblon (CRBN) to tag a target protein of interest for degradation.[2] While highly effective, a key challenge is ensuring the specific degradation of the intended target while minimizing off-target effects.[3][4] This guide will delve into the experimental approaches for characterizing these off-target profiles.
Data Presentation: On-Target vs. Off-Target Efficacy
The performance of a PROTAC is assessed by its on-target potency and its off-target liabilities. On-target efficacy is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[2] Off-target effects are best identified through unbiased, proteome-wide analysis.[1][2]
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | < 1 | > 95% | Jurkat |
| Representative Thalidomide-PEG-linked PROTAC | Example Target A | Thalidomide | 50 | > 90% | Not Specified |
| Representative Thalidomide-PEG-linked PROTAC | Example Target B | Thalidomide | 150 | 85% | Not Specified |
This table showcases the high potency of CRBN-based PROTACs in degrading their intended targets, often achieving nanomolar DC50 values and near-complete degradation.[1][2][3]
Table 2: Representative Off-Target Profile from Proteomics Analysis of a Thalidomide-PEG-BRD4 PROTAC
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function / Relation |
| BRD4 | -3.5 | < 0.001 | Target Protein , Transcriptional Regulator |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| IKZF1 | -2.8 | < 0.01 | Neo-substrate Off-Target |
| ZFP91 | Not Specified | < 0.05 | Neo-substrate Off-Target (Zinc-finger protein) |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
This table, with illustrative data adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC, demonstrates how quantitative proteomics can identify both on-target and off-target degradation events. Notably, related family members (BRD2, BRD3) and known "neo-substrates" of CRBN modulators (IKZF1, ZFP91) are often observed as off-targets.[1][5]
Mandatory Visualizations
To elucidate the complex processes involved in PROTAC action and evaluation, the following diagrams are provided.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Workflow for TMT-based quantitative proteomics.
Caption: Logical flow for assessing off-target effects.
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Quantitative Western Blotting for On-Target Validation (DC50/Dmax Determination)
Objective: To quantify the degradation of the target protein in response to varying concentrations of the PROTAC.[2]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH).[2]
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
Global Proteomics using LC-MS/MS for Unbiased Off-Target Identification
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.[1][2]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.[2]
-
Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric tag.[1][2]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify peptides and quantify the relative abundance of each protein based on the TMT reporter ions.[1]
-
Data Analysis: Process the raw data to identify and quantify proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of the PROTAC with its intended target and potential off-targets in a cellular context.
Protocol:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.[3]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by methods like Western blotting or mass spectrometry, confirming target engagement.[3]
Comparative Analysis and Conclusion
The development of this compound based PROTACs holds significant promise for targeted protein degradation. However, a thorough and unbiased assessment of off-target effects is a critical component of their preclinical evaluation. The inherent activity of the thalidomide moiety to recruit and degrade neo-substrates like IKZF1/3 and various zinc-finger proteins necessitates a comprehensive profiling strategy.[4][5]
Global proteomics stands as the gold standard for identifying unintended degradation events, providing a proteome-wide view of a PROTAC's specificity.[1][3] This should be complemented by targeted validation assays such as Western blotting to confirm findings and determine key degradation parameters.
Ultimately, the goal is to design PROTACs with a wide therapeutic window, characterized by potent on-target degradation and minimal off-target effects. By employing the systematic approach outlined in this guide, researchers can build a robust safety and specificity profile for their thalidomide-based PROTACs, paving the way for their successful clinical translation.
References
Validating Targeted Protein Degradation with Thalidomide-5-methyl: A Comparative Guide
For researchers and professionals in drug development, validating the efficacy and mechanism of targeted protein degradation is a critical step. Thalidomide and its derivatives have emerged as powerful tools in this field, acting as "molecular glues" to induce the degradation of specific proteins. This guide provides a comprehensive comparison of methodologies to validate protein degradation using Thalidomide-5-methyl, an analog used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and contrasts its activity with other common immunomodulatory drugs (IMiDs).
Mechanism of Action: Molecular Glues and Neosubstrate Degradation
Thalidomide and its derivatives function by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and bind to "neosubstrate" proteins that it would not normally interact with.[1][3] Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[4][5][6] this compound acts as the CRBN-binding component in PROTACs, which are bifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[7]
The primary therapeutic targets of thalidomide and its analogs, such as lenalidomide and pomalidomide, are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8] The degradation of these proteins is responsible for the anti-myeloma effects of these drugs.[4][9] Another key neosubstrate, SALL4, has been implicated in the teratogenic effects of thalidomide.[1][9]
Mechanism of this compound induced protein degradation.
Comparison of Thalidomide Analogs for Protein Degradation
While thalidomide, lenalidomide, and pomalidomide share a common mechanism of action through CRBN, they exhibit different potencies and substrate specificities.[1][10] This is attributed to subtle differences in their chemical structures which affect their binding to CRBN and the subsequent recruitment of neosubstrates.[11] Lenalidomide, for instance, is more potent than thalidomide in inducing the degradation of IKZF1 and IKZF3.[10] Pomalidomide is also more potent than thalidomide.[10] Another key difference is the degradation of casein kinase 1α (CK1α), which is a neosubstrate for lenalidomide but not significantly for thalidomide or pomalidomide.[1]
| Compound | Key Neosubstrates | Relative Potency (Anti-Myeloma) |
| Thalidomide | IKZF1, IKZF3, SALL4 | Baseline |
| Lenalidomide | IKZF1, IKZF3, CK1α | More potent than Thalidomide |
| Pomalidomide | IKZF1, IKZF3 | More potent than Thalidomide |
Experimental Validation of Protein Degradation
To validate that a target protein is degraded upon treatment with this compound or a derived PROTAC, a series of experiments are necessary. The following protocols outline the key steps for Western Blot analysis and ubiquitination assays.
Experimental workflow for validating protein degradation.
Western Blot Protocol for Protein Degradation
Western blotting is a fundamental technique to visualize the decrease in the level of a target protein following treatment.[12]
1. Sample Preparation:
- Culture cells to 70-80% confluency and treat with varying concentrations of this compound or the PROTAC of interest for a set time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).[12]
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
- Centrifuge the lysate to pellet cell debris and collect the supernatant.[12][13]
- Determine the protein concentration of each sample using a BCA assay.[12]
2. SDS-PAGE and Electrotransfer:
- Normalize all samples to the same protein concentration and add Laemmli buffer.[12]
- Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[12]
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
- To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[12]
4. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).[12]
- Normalize the intensity of the target protein band to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
In-vivo Ubiquitination Assay Protocol
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[14][15]
1. Cell Transfection and Treatment:
- Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein and a tagged ubiquitin (e.g., His-tag or HA-tag).[14][15]
- Treat the transfected cells with this compound or the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
- Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
- Incubate the cell lysate with beads conjugated to an antibody against the ubiquitin tag (e.g., anti-HA) or with Ni-NTA beads (for His-tagged ubiquitin) to pull down ubiquitinated proteins.[15]
- Wash the beads extensively to remove non-specific binders.
3. Western Blot Analysis:
- Elute the ubiquitinated proteins from the beads.
- Perform a Western Blot on the eluted proteins using an antibody against the target protein.
- An increase in the high molecular weight smear in the treated samples compared to the control indicates an increase in the polyubiquitination of the target protein.
By following these protocols and considering the comparative data, researchers can rigorously validate the targeted degradation of a protein of interest by this compound and its derivatives, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Thalidomide-Analog and VHL Ligands in PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides a comprehensive, data-driven comparison of two of the most widely utilized E3 ligase recruiters: thalidomide and its analogs (which recruit Cereblon, CRBN) and ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and optimization of novel protein degraders.
At a Glance: CRBN vs. VHL Ligands
The selection between CRBN and VHL as the E3 ligase to hijack is a pivotal design choice that influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] CRBN ligands, such as thalidomide and its derivatives (e.g., lenalidomide, pomalidomide), are generally smaller and possess more favorable drug-like properties, including better cell permeability.[2][3] In contrast, VHL ligands are often larger and more peptide-like, which can pose challenges for developing orally bioavailable drugs.[3]
CRBN-based PROTACs are particularly effective at degrading nuclear oncoproteins due to the high abundance of CRBN in hematopoietic cells.[] However, CRBN has a broader substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors and potential immunological side effects.[] VHL-recruiting PROTACs, on the other hand, tend to have a smaller promiscuity window, resulting in higher selectivity.[] The tissue expression of VHL can be more limited, and its levels are regulated by oxygen, which may impact degrader potency in hypoxic environments like solid tumors.[]
The kinetics of the ternary complex formation also differ. CRBN complexes often have faster turnover rates, which can be advantageous for rapidly degrading target proteins.[] VHL, in contrast, tends to form more stable, longer-lived ternary complexes, which may be more suitable for degrading stable proteins that require persistent degradation signals.[][4]
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in published literature.[5][6] However, by compiling data from various studies targeting the same protein, we can draw informative, albeit indirect, comparisons.
Table 1: Comparison of VHL- and CRBN-Based PROTACs Targeting KRAS G12D
| E3 Ligase | PROTAC | DC50 | Dmax | Cell Line |
| VHL | PROTAC 8o | ~100 nM | >90% | MIA PaCa-2 |
| VHL | LC-2 | Not Specified | Significant | H358 |
| CRBN | Not Specified | No Degradation | Not Applicable | Various |
Note: Data compiled from different studies. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage. The development of effective CRBN-based degraders for KRAS G12D has been reported to be more challenging than VHL-based counterparts.[7]
Table 2: Comparison of VHL- and CRBN-Based PROTACs Targeting FLT3
| E3 Ligase | PROTAC | DC50 | Dmax | Cell Line |
| VHL | PROTAC A | <10 nM | >90% | MOLM-14 |
| VHL | PROTAC B | ~50 nM | >90% | MV-4-11 |
| CRBN | PROTAC C | <5 nM | >90% | MOLM-14 |
| CRBN | PROTAC D | ~25 nM | >90% | MV-4-11 |
Note: This table provides a qualitative comparison, as specific numerical values were not always provided in the source material. Both VHL and CRBN recruiters have been shown to produce highly potent FLT3 degraders.[5]
Signaling Pathways and Experimental Workflows
A clear understanding of the underlying biological processes and the experimental steps required for evaluation is crucial for PROTAC development.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: General workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the primary assay to quantify the degradation of the target protein.[8][9]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2]
- Prepare serial dilutions of the PROTAC and a vehicle control (e.g., DMSO) in cell culture medium.[2]
- Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[2]
2. Cell Lysis:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[2]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[8]
4. SDS-PAGE and Immunoblotting:
- Denature the protein lysates by boiling in Laemmli sample buffer.[8]
- Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[9]
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[9]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
5. Detection and Analysis:
- Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]
- Quantify the band intensities using densitometry software.[8]
- Normalize the target protein levels to the loading control.[8]
- Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
- Generate a dose-response curve to determine the DC50 and Dmax values.[8]
Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[10]
1. Reagents and Materials:
- Purified recombinant target protein (POI), often with a tag (e.g., His-tag).
- Purified recombinant E3 ligase complex (e.g., VCB or CRBN-DDB1), often with a different tag (e.g., GST-tag).
- TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Tb).
- TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
- Test PROTAC and control compounds.
- Assay buffer and microplates.
2. Procedure:
- Prepare serial dilutions of the test PROTAC.
- In a microplate, add the POI, the E3 ligase complex, and the diluted PROTAC.
- Incubate to allow for ternary complex formation.
- Add the donor and acceptor-labeled antibodies.
- Incubate to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader. An increased TR-FRET signal indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.
Conclusion
Both CRBN and VHL are highly effective E3 ligases for targeted protein degradation, and the development of potent PROTACs is achievable with either recruiter.[3][5] The choice between a thalidomide-analog or a VHL ligand is multifaceted and depends on the specific target protein, the desired pharmacokinetic profile, and the cellular context.[] CRBN-based PROTACs may offer advantages in terms of smaller size and more drug-like properties, while VHL-based PROTACs may provide greater selectivity.[][3] Empirical testing of both types of recruiters, along with careful optimization of the linker and target-binding ligand, is often necessary to identify the optimal PROTAC for a given therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Validating the Engagement: A Comparative Guide to Biochemical and Biophysical Assays for Thalidomide-5-methyl Binding
For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its target protein is a critical step in drug discovery. This guide provides a comparative overview of key biochemical and biophysical assays to validate the interaction between Thalidomide-5-methyl, a derivative of the well-known molecular glue thalidomide, and its primary target, the Cereblon (CRBN) protein. While specific quantitative data for this compound is not extensively available in public literature, its binding affinity is anticipated to be comparable to thalidomide due to the conservation of the core binding motif.[1] This guide details the principles, methodologies, and expected outcomes of established assays, providing a framework for the experimental validation of this interaction.
Thalidomide and its analogs, including lenalidomide and pomalidomide, function by binding to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not typically targeted by this complex.[2][3] Given that this compound is a CRBN ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), robust validation of its binding to CRBN is paramount for the development of effective targeted protein degraders.[4]
Comparative Analysis of Binding Assays
A variety of well-established biochemical and biophysical techniques can be employed to characterize the binding of this compound to CRBN. The choice of assay depends on the specific information required, such as binding affinity (KD), kinetics (kon, koff), or confirmation of target engagement in a cellular context. The following table summarizes and compares key assays based on the information they provide.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein.[3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[5][6] | Requires relatively large amounts of purified protein and ligand; may not be suitable for very high or very low affinity interactions.[7] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[8] | Binding affinity (KD), association rate (kon), and dissociation rate (koff).[3] | Real-time, label-free analysis of binding kinetics; high sensitivity.[8] | Requires immobilization of one binding partner, which may affect its conformation and activity; potential for non-specific binding. |
| Fluorescence-Based Assays (FRET/FP) | Measure changes in fluorescence properties (energy transfer or polarization) upon ligand binding.[3] | Binding affinity (KD or IC50) through competitive binding formats.[3] | High-throughput capabilities; suitable for screening large compound libraries.[9] | Require fluorescently labeled probes; potential for interference from fluorescent compounds. |
| Competitive Elution Assay | A test compound competes with an immobilized thalidomide analog for binding to CRBN in a cell lysate.[3] | Qualitative or semi-quantitative assessment of binding competition.[3] | Relatively simple and cost-effective method to confirm competitive binding. | Does not provide precise affinity or kinetic data. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10] | Confirmation of target engagement in a cellular environment.[10][11] | Label-free and performed in intact cells, providing a more physiologically relevant context.[11] | Indirect measure of binding; can be influenced by factors other than direct target engagement. |
Signaling Pathways and Experimental Workflows
The interaction of this compound with CRBN initiates a cascade of events leading to the degradation of specific target proteins. Understanding this pathway and the workflows of the assays used to study it is crucial for interpreting experimental results.
Caption: Mechanism of action of this compound.
The following diagrams illustrate the generalized workflows for three key biophysical assays used to validate the binding of this compound to CRBN.
Caption: Generalized workflow for Isothermal Titration Calorimetry.
Caption: Generalized workflow for Surface Plasmon Resonance.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Khan Academy [khanacademy.org]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-5-methyl: A Guide for Laboratory Professionals
The proper disposal of thalidomide-5-methyl is a critical aspect of laboratory safety and environmental responsibility. Due to the teratogenic nature of the parent compound, thalidomide, all its derivatives, including this compound, must be handled with extreme caution and are classified as hazardous waste.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. In the absence of specific disposal protocols for this compound, a cautious approach based on the known hazards of thalidomide and its other derivatives is necessary.[3]
I. Essential Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for thalidomide as a proxy.[2][3] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.[3]
| PPE Category | Specification | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. | [1][4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | [1][4] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. | [1][4] |
| Respiratory Protection | A suitable respirator is necessary if there is a risk of generating dust or aerosols, or for large spills. | [1][5][6] |
II. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.[3]
| Spill Size | Action | Source(s) |
| Small Spills | 1. Alert Personnel: Immediately inform others in the vicinity. 2. Don PPE: Ensure appropriate PPE is worn. 3. Containment: For liquid spills, absorb with an inert material. For powder spills, gently cover with a dampened cloth to avoid raising dust. 4. Collection: Carefully collect all contaminated materials into a designated hazardous waste container. 5. Decontamination: Clean the spill area with a suitable solvent, working from the outside in. All cleaning materials must be disposed of as hazardous waste. | [3][6] |
| Large Spills | 1. Evacuate and Secure: Evacuate the immediate area, restrict access, and post warning signs. 2. Emergency Contact: Contact your institution's EHS department immediately. 3. Cleanup Team: Cleanup should only be performed by trained personnel. 4. PPE: A respirator is mandatory in addition to standard PPE. | [6] |
III. Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. All materials contaminated with this compound, including unused product, empty containers, PPE, and cleaning materials, must be treated as hazardous waste.[4]
IV. Experimental Protocol: General Disposal Procedure
-
Waste Identification and Segregation :
-
All waste materials contaminated with this compound must be segregated at the point of generation.[3] This includes unused or expired compounds, contaminated gloves, gowns, labware, and cleaning materials.[4]
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS department.[2]
-
-
Container Management :
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, teratogen).[1] Do not use chemical formulas or abbreviations on the primary label.[1]
-
Keep the waste container closed except when adding waste and store it in a designated and secure satellite accumulation area.[1]
-
-
Decontamination of Labware :
-
Disposable labware should be discarded directly into the solid hazardous waste container.[2]
-
Non-disposable glassware should be decontaminated. A general procedure involves an initial rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue, with the rinsate collected as hazardous waste.[6] This is followed by scrubbing with a laboratory-grade detergent and warm water, and a final rinse with purified water.[6]
-
-
Final Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3]
-
The primary and recommended method for the final disposal of thalidomide and its derivatives is high-temperature incineration by a licensed hazardous waste management company.[6] This must be conducted in strict accordance with all local, state, and federal regulations.[4]
-
V. Chemical Degradation (Hypothetical)
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach based on general principles of chemical degradation of organic molecules could involve oxidation.[3] This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [3]
Disclaimer: The information provided is for guidance and is based on the properties of thalidomide and its other analogs. It is not a substitute for a comprehensive risk assessment and consultation with your institution's Environmental Health and Safety department. All procedures must comply with local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling Thalidomide-5-methyl
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of Thalidomide-5-methyl. The procedures outlined are designed to minimize exposure risk and ensure a safe laboratory environment, drawing upon established protocols for thalidomide and its analogs. Given the potent nature of thalidomide compounds, stringent adherence to these guidelines is mandatory.
Data Presentation: Personal Protective Equipment (PPE) and Exposure Limits
Due to the high potency and teratogenic risk associated with thalidomide and its derivatives, a comprehensive PPE strategy is crucial.[1] While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach is necessary.[2][3]
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times.[1] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[4] |
| Body Protection | Disposable Gown/Coveralls | A disposable, low-permeability gown with long sleeves and closed back is required.[1][4] |
| Respiratory Protection | N95 Respirator or Higher | For handling powders not in a closed system, a fit-tested N95 respirator is the minimum requirement.[1] A Powered Air-Purifying Respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization.[1] |
| Eye Protection | Chemical Safety Goggles | Required to protect against dust and splashes. Standard eyeglasses are not sufficient.[1] |
| Face Protection | Face Shield | To be worn in conjunction with goggles, especially when there is a risk of splashes.[1][5] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn.[1][4] |
| Exposure Limit | Value |
| Occupational Exposure Limit (OEL) | Not established. Handle with extreme caution in a controlled environment.[2][3] |
Operational Plan: Step-by-Step Handling and Disposal
I. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood or a containment glove box.[2]
-
PPE Donning: Before entering the designated area, correctly don all required PPE as specified in the table above.
-
Work Surface Preparation: Line the work surface with disposable, absorbent bench paper to contain any potential spills.
II. Handling Procedure:
-
Weighing and Aliquoting: Conduct all manipulations of the powdered compound, such as weighing and aliquoting, within the containment unit to minimize dust generation.[6]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to prevent aerosolization.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces within the containment unit.
-
PPE Doffing: Remove PPE in the designated area, starting with the outer gloves and moving to the inner gloves last, to prevent contamination of the user and the surrounding environment.
III. Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[1]
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, and bench paper, in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.[7]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous chemical waste.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[8]
IV. Accidental Exposure Contingency Plan:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Mandatory Visualization: Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
